molecular formula C10H13ClINO2 B13095717 Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride CAS No. 1956311-10-6

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Katalognummer: B13095717
CAS-Nummer: 1956311-10-6
Molekulargewicht: 341.57 g/mol
InChI-Schlüssel: JPFIHGHMHOTIMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is a useful research compound. Its molecular formula is C10H13ClINO2 and its molecular weight is 341.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1956311-10-6

Molekularformel

C10H13ClINO2

Molekulargewicht

341.57 g/mol

IUPAC-Name

methyl 2-amino-3-(2-iodophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H

InChI-Schlüssel

JPFIHGHMHOTIMO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=CC=CC=C1I)N.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Engineering Precision: The Chemical Structure, Properties, and Applications of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (commonly known as 2-Iodo-L-phenylalanine methyl ester hydrochloride) is a highly specialized unnatural amino acid derivative. It serves as a critical linchpin in two advanced scientific domains: the synthesis of conformationally constrained peptidomimetics and the development of radioiodinated tracers for single-photon emission computed tomography (SPECT)[1][2].

By combining carboxylate protection (via the methyl ester) with amine stabilization (via the hydrochloride salt), this molecule provides an orthogonal platform for complex cross-coupling reactions and targeted oncological imaging. This whitepaper dissects its structural chemistry, details self-validating synthesis protocols, and explores its mechanistic utility in modern drug development.

Molecular Architecture & Physicochemical Profile

The utility of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride stems directly from its unique structural modifications:

  • The Ortho-Iodo Effect: The large atomic radius of the iodine atom (~140 pm) at the ortho position creates severe steric hindrance. This restricts rotation around the Cβ​−Cγ​ bond, effectively locking the amino acid side chain into specific rotameric conformations. In drug design, this conformational constraint increases target receptor affinity and enhances resistance to proteolytic degradation[3][4]. Furthermore, the C-I bond is highly reactive, serving as an ideal electrophile for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).

  • Methyl Esterification: Converting the free carboxylic acid to a methyl ester eliminates its nucleophilicity and acidic proton. This prevents unwanted side reactions (such as lactamization or polymerization) during peptide synthesis and protects the moiety during organometallic catalysis.

  • Hydrochloride Salt Formation: The free amine of phenylalanine derivatives is prone to oxidation and can complicate purification due to zwitterionic properties. Protonation to the HCl salt dramatically increases solubility in polar organic solvents (like methanol and DMSO) and ensures long-term shelf stability[5].

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride
Synonyms 2-Iodo-L-phenylalanine methyl ester hydrochloride; H-Phe(2-I)-OMe HCl
CAS Number 167551-39-5[5]
Molecular Formula C10H13ClINO2[6]
Molecular Weight 341.57 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, and Water
Storage Conditions 2-8 °C, desiccated, protect from light (photosensitive C-I bond)

Mechanistic Utility in Oncology & Radiolabeling

Beyond peptide synthesis, the most profound application of this compound is its role as a precursor for radiopharmaceuticals[1]. When the stable iodine is isotopically exchanged with 123I or 125I , the resulting radiotracer exhibits high affinity for the L-type amino acid transporter 1 (LAT1) [2].

The LAT1 heterodimer is aggressively overexpressed in various malignancies, including rhabdomyosarcomas and gliomas, to fuel rapid tumor growth. Because the radiotracer mimics natural L-phenylalanine, it is actively transported into tumor cells via an antiport mechanism, allowing for high-contrast SPECT imaging. In vivo studies have proven its efficacy not only in tumor localization but also as an early evaluation tool for predicting patient response to radiotherapy[7].

LAT1Pathway Precursor H-Phe(2-I)-OMe HCl (Precursor) Deprotection Ester Hydrolysis (Deprotection) Precursor->Deprotection Base/Acid Exchange Cu(I) Isotopic Exchange (123I / 125I) Deprotection->Exchange Cu(I) Catalysis Tracer [123I/125I]-2-iodo-L-phenylalanine (Radiotracer) Exchange->Tracer Radiosynthesis LAT1 LAT1 Transporter (Tumor Cell Membrane) Tracer->LAT1 Antiport Transport Intracellular Intracellular Accumulation (SPECT Imaging) LAT1->Intracellular Cellular Uptake

Radiosynthesis of [123I]-2-iodo-L-phenylalanine and its LAT1-mediated tumor uptake pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Thionyl Chloride-Mediated Esterification

Objective: Synthesize Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride from 2-Iodo-L-phenylalanine without inducing racemization. Causality: Thionyl chloride ( SOCl2​ ) reacts with methanol to generate anhydrous HCl in situ. This protonates the amine (protecting it from side reactions) and acts as a mild acid catalyst for Fischer esterification. Avoiding aqueous strong acids prevents the hydrolysis of the newly formed ester and preserves the chiral center.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL per gram of amino acid) under an Argon atmosphere. Cool to 0 °C using an ice bath.

  • Activation: Add SOCl2​ (1.5 equivalents) dropwise. Causality: Dropwise addition controls the highly exothermic release of HCl and SO2​ gases.

  • Addition: Add 2-Iodo-L-phenylalanine (1.0 equivalent) in one portion.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65 °C) for 4-6 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: DCM/MeOH 9:1) alongside the starting material. The zwitterionic starting material will remain at the baseline, while the esterified product will migrate with a higher Rf​ value. Complete dissolution of the initially insoluble amino acid also visually confirms conversion.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the hydrochloride salt as a white crystalline powder. Filter and dry under vacuum.

SynthesisWorkflow Start 2-Iodo-L-phenylalanine (Starting Material) Reagent SOCl2 / Methanol (0 °C to Reflux) Start->Reagent Addition Intermediate Acyl Chloride Intermediate (In situ HCl generation) Reagent->Intermediate Activation Product Methyl 2-amino-3-(2-iodophenyl) propanoate Hydrochloride Intermediate->Product Esterification Purification Precipitation & Recrystallization (Ether/MeOH) Product->Purification Isolation

Synthesis workflow of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride via SOCl2.
Protocol 2: Cu(I)-Assisted Isotopic Exchange for Radioiodination

Objective: Convert the deprotected precursor into [123I] -2-iodo-L-phenylalanine for SPECT imaging[2][7]. Causality: Direct electrophilic radioiodination requires harsh oxidants that can degrade the amino acid. Cu(I)-assisted isotopic exchange allows for regioselective nucleophilic aromatic substitution at the existing C-I bond under mild, aqueous conditions.

Step-by-Step Workflow:

  • Deprotection: Hydrolyze the methyl ester precursor using 1M LiOH, followed by neutralization to yield the free amino acid.

  • Catalyst Preparation: In a sealed vial, mix CuSO4​ with a reducing agent (e.g., ascorbic acid) in a HEPES buffer (pH 6.5) to generate the active Cu(I) species in situ.

  • Exchange: Add the deprotected 2-iodo-L-phenylalanine and Na[123I] (or Na[125I] ). Heat the sealed vial at 100 °C for 45 minutes.

  • Self-Validation Check: Analyze an aliquot via Radio-HPLC. A successful reaction is validated by a radiochemical yield (RCY) of >95% and a radioactive peak whose retention time perfectly matches the non-radioactive standard. The absence of a peak at the solvent front confirms no free [123I]iodide remains.

  • Purification: Pass the mixture through a C18 Sep-Pak cartridge, wash with sterile water, and elute the pure radiotracer with ethanol/saline for biological evaluation.

References

  • Synthesis, radiosynthesis, and in vitro characterization of [125I]-2-iodo-L-phenylalanine in a R1M rhabdomyosarcoma cell model as a new potential tumor tracer for SPECT Source: Nuclear Medicine and Biology URL:[Link]

  • The Use of [123I]-2-Iodo-L-Phenylalanine as an Early Radiotherapy Evaluation Tool: In Vitro R1M Rabdomyosarcoma Cell and In Vivo Mouse Experiments Source: Cancer Biotherapy and Radiopharmaceuticals URL:[Link]

Sources

Comprehensive NMR Characterization Guide: Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride (also known as 2-iodo-L-phenylalanine methyl ester hydrochloride) is a highly specialized unnatural amino acid derivative. It serves as a critical precursor in the synthesis of radiolabeled tumor-targeting agents (such as 123 I-SPECT tracers) [1] and acts as a versatile building block in palladium-catalyzed cross-coupling reactions[2].

For researchers and drug development professionals, confirming the structural integrity of this intermediate is paramount. A failed coupling or incomplete halogenation at the ortho-position can derail downstream multi-step syntheses. This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, explaining the stereoelectronic causality behind the spectral data and providing a self-validating experimental protocol for rigorous quality control.

Structural Analysis & Causality of NMR Shifts

Understanding the NMR spectrum of Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride requires analyzing three distinct stereoelectronic environments within the molecule. Rather than merely matching peaks to protons, an expert spectroscopist looks at the causality of the shifts.

The Relativistic Heavy Atom Effect (Iodine)

The most diagnostic feature in the 13 C NMR spectrum is the resonance of the aromatic carbon bonded directly to the iodine atom (C2). Iodine is a massive, highly polarizable halogen. Through the relativistic heavy atom effect (also known as the normal halogen dependence), the large electron cloud of iodine induces a strong diamagnetic shielding effect on the ipso-carbon. Consequently, the C-I carbon resonance is shifted dramatically upfield to approximately 100.8 ppm [2]. If this peak is absent or shifted closer to 120-130 ppm, the ortho-iodination has failed, or a different halogen (like bromine) is present.

Deshielding via the Hydrochloride Salt

The compound is isolated as a hydrochloride salt. The protonation of the primary amine to an ammonium group ( −NH3+​ ) locks the nitrogen in a permanent positive charge state, preventing any lone-pair delocalization. This exerts a powerful inductive electron-withdrawing effect down the alkyl chain.

  • 1 H Impact: The α -proton is strongly deshielded, shifting downfield to ~4.35 ppm. Furthermore, in a non-exchanging solvent like DMSO- d6​ , the three ammonium protons appear as a broad, distinct singlet around 8.65 ppm.

  • Self-Validation: If the 8.65 ppm peak integrates to less than 3, or is entirely missing, the sample is either heavily contaminated with water (causing rapid deuterium exchange) or the compound is in its free-base form rather than the hydrochloride salt.

Diastereotopic β -Protons

The presence of the chiral α -carbon creates an asymmetric magnetic environment for the adjacent methylene ( β−CH2​ ) group. These two protons are diastereotopic; they cannot be interconverted by any symmetry operation. As a result, they couple not only to the α -proton (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J≈14 Hz). They appear as two distinct doublets of doublets (dd) in the 1 H NMR spectrum, typically centered around 3.15 ppm and 3.30 ppm.

Quantitative Data Presentation

The following tables summarize the expected NMR chemical shifts based on the structural causality detailed above, recorded in DMSO- d6​ to preserve the visibility of the exchangeable ammonium protons.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment8.65Broad singlet (br s)-3H −NH3+​ (Ammonium)7.85Doublet of doublets (dd) 3J=7.9 , 4J=1.2 1HAr- H (C3, ortho to I)7.40Multiplet (m)-2HAr- H (C5, C6)7.05Triplet of doublets (td) 3J=7.6 , 4J=1.7 1HAr- H (C4, meta to I)4.35Triplet (t) 3J=7.2 1H α CH 3.65Singlet (s)-3H −OCH3​ (Ester methyl)3.30Doublet of doublets (dd) 2J=14.1 , 3J=6.5 1H β CHa​ (Diastereotopic)3.15Doublet of doublets (dd) 2J=14.1 , 3J=7.8 1H β CHb​ (Diastereotopic)

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment169.5Quaternary (C=O)Carbonyl (Ester)139.2Tertiary (CH)Ar- C 3138.5Quaternary (C)Ar- C 1 (ipso to alkyl chain)131.0Tertiary (CH)Ar- C 6129.5Tertiary (CH)Ar- C 5128.8Tertiary (CH)Ar- C 4100.8Quaternary (C-I)Ar- C 2 (ipso to Iodine) [2]53.5Tertiary (CH) α C H52.8Primary (CH 3​ )- OCH3​ 41.2Secondary (CH 2​ ) β C H 2​

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. Follow this step-by-step methodology to prevent artifacts and confirm purity.

Step 1: Sample Preparation
  • Drying: Dry 15–20 mg of Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride under high vacuum for 2 hours to remove trace atmospheric moisture. Moisture will artificially broaden or erase the −NH3+​ signal.

  • Solvation: Dissolve the dried compound in 0.6 mL of anhydrous DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity (shimming).

Step 2: Instrument Setup & Acquisition
  • 1 H NMR Acquisition:

    • Set the probe temperature to 298 K.

    • Acquire 16 scans (ns=16) with a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of all protons, allowing for accurate integration.

  • 13 C NMR Acquisition:

    • Acquire a minimum of 512 scans (ns=512) with composite pulse decoupling (CPD) to remove 1 H- 13 C splitting.

    • Set the relaxation delay to 2.0 seconds.

Step 3: Data Processing & Validation Checks
  • Phase and Baseline Correction: Apply manual phase correction and a polynomial baseline correction to ensure flat integration regions.

  • The "Rule of 12" Check: Integrate all peaks excluding the solvent (2.50 ppm) and water (3.33 ppm). The total integration must equal exactly 12 protons. If it equals 9, the −NH3+​ protons have exchanged, indicating wet solvent.

  • The Heavy Atom Check: Inspect the 13 C spectrum specifically at 100.8 ppm. The presence of this peak is the definitive, self-validating proof of successful ortho-iodination.

Workflow Visualization

The following logic tree dictates the validation workflow for the structural confirmation of the compound.

NMR_Workflow Start Compound Isolation: Methyl 2-amino-3-(2-iodophenyl)propanoate HCl Prep Sample Preparation (15 mg in 0.6 mL anhydrous DMSO-d6) Start->Prep Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=2s) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, CPD) Prep->Acq13C Check1 Integration Check (Total 12 Protons?) Acq1H->Check1 Check2 Heavy Atom Effect Check (C-I peak at ~100.8 ppm?) Acq13C->Check2 Valid Structural Validation Complete Proceed to Downstream Synthesis Check1->Valid Yes Check2->Valid Yes

Figure 1: Self-validating NMR acquisition and structural verification workflow.

References

  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed (NIH).
  • Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester. ACS Publications.

solubility profile of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride, a substituted amino acid ester, within the class of polar aprotic solvents. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive framework grounded in fundamental physicochemical principles and authoritative experimental methodologies. It is designed for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries. The guide details the molecular characteristics influencing solubility, the theoretical underpinnings of solute-solvent interactions, and presents a gold-standard, self-validating experimental protocol for accurate solubility determination via the equilibrium shake-flask method. Illustrative data and visualizations are provided to facilitate a deeper understanding of the experimental workflow and molecular interactions.

Introduction and Significance

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is a halogenated aromatic amino acid derivative. Such compounds are often valuable intermediates in synthetic organic chemistry, particularly in the development of complex molecular scaffolds for active pharmaceutical ingredients (APIs). Understanding the solubility of these intermediates is a critical parameter that dictates their handling, reaction conditions, purification, and formulation.[1]

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—are integral to both chemical synthesis and early-stage drug discovery.[2] They possess large dipole moments and high dielectric constants but lack acidic protons, meaning they cannot act as hydrogen bond donors.[3][4] This unique characteristic allows them to effectively dissolve a wide range of organic molecules, especially salts, by stabilizing charged species without forming strong hydrogen-bonding networks that can hinder reactivity.[4][5] A thorough understanding of the solubility of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in these solvents is therefore essential for optimizing synthetic routes and developing analytical methods.

Physicochemical Properties & Solubility Predictions

The solubility of a solute is governed by its structural and electronic properties and its interaction with the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar molecules dissolve well in polar solvents.[6]

Analysis of the Solute Structure

To predict its solubility, we must first dissect the structure of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride:

  • Primary Amine Hydrochloride: This is the most dominant polar feature. The presence of a formal positive charge on the ammonium group and the chloride counter-ion makes this an ionic salt. This structure will readily dissociate in solvents with a high dielectric constant, which can effectively shield the resulting ions.

  • Methyl Ester: The ester group (-COOCH₃) is polar and can act as a hydrogen bond acceptor. It will contribute favorably to interactions with polar solvents.

  • Iodophenyl Group: The aromatic ring provides a large, nonpolar surface area, contributing to van der Waals (London dispersion) forces. The iodine atom is large and polarizable, further enhancing these dispersion forces. While the C-I bond has a dipole, the overall contribution of this group is moderately lipophilic.

Solute-Solvent Interactions in Polar Aprotic Media

Polar aprotic solvents are particularly well-suited for dissolving salts of organic molecules.[5] They possess a strong dipole, typically with an exposed negative end (e.g., the oxygen in DMSO or DMF) and a sterically hindered positive end.[7]

This leads to the following key interactions:

  • Ion-Dipole Interactions: The positively charged ammonium group of the solute will be strongly solvated by the negative end of the solvent's dipole (e.g., the sulfoxide oxygen in DMSO).

  • Dipole-Dipole Interactions: The polar ester group will interact favorably with the permanent dipoles of the solvent molecules.

  • London Dispersion Forces: The iodophenyl ring will interact with the alkyl groups of the solvent molecules via dispersion forces.

Crucially, because polar aprotic solvents cannot donate hydrogen bonds, they do not strongly solvate the chloride anion.[4] This leaves the anion relatively "free" in solution, which is a key reason these solvents are excellent for many reaction types, though less critical for solubility itself compared to the effective solvation of the cation.

Predicted Solubility Hierarchy

Based on the above principles, we can predict a general hierarchy of solubility for Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in common polar aprotic solvents. This hierarchy is primarily driven by the solvent's polarity, as indicated by its dielectric constant.

SolventChemical FormulaDielectric Constant (at 20°C)Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2HighExceptionally high dielectric constant and strong dipole moment effectively solvate the ionic hydrochloride.[8]
N,N-Dimethylformamide (DMF)C₃H₇NO38.3High to ModerateHigh dielectric constant and polarity make it a strong solvent for polar and ionic compounds.
Acetonitrile (ACN)C₂H₃N37.5ModerateWhile polar, it is generally a weaker solvent for salts compared to DMSO and DMF.
AcetoneC₃H₆O20.7Low to ModerateLower dielectric constant reduces its ability to effectively stabilize the dissociated ions, likely leading to lower solubility.
Tetrahydrofuran (THF)C₄H₈O7.6LowThe low dielectric constant makes it a poor solvent for ionic salts.

Note: This table presents a predictive framework. Empirical determination is required for definitive quantitative values.

Authoritative Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a rigorously controlled experimental procedure is necessary. The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound and is recommended by regulatory bodies like the OECD.[9][10]

Rationale for the Shake-Flask Method

This method is designed to create a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid phase. This ensures the measured concentration represents the true maximum solubility under the specified conditions, rather than a transient, supersaturated state.[11] The protocol described below incorporates self-validating steps, such as sampling over time, to ensure equilibrium has been verifiably achieved.[12]

Mandatory Experimental Workflow

The following diagram outlines the logical flow for a robust solubility determination experiment.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Calculation prep_vial 1. Add excess solid solute to a glass vial add_solvent 2. Add a precise volume of the selected solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly to prevent solvent evaporation add_solvent->seal_vial shake 4. Place in thermostatic shaker (e.g., 25°C, 24-72h) seal_vial->shake check_solid 5. Visually confirm excess solid remains undissolved shake->check_solid rest 6. Allow suspension to settle check_solid->rest centrifuge 7. Centrifuge to pellet undissolved solid rest->centrifuge supernatant 8. Withdraw aliquot of clear supernatant centrifuge->supernatant filter 9. Filter through 0.22 µm syringe filter supernatant->filter dilute 10. Dilute sample accurately into mobile phase filter->dilute hplc 11. Quantify concentration via validated HPLC method dilute->hplc calculate 12. Calculate original solubility (mg/mL or M) hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

  • Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (solid, >98% purity)

  • High-purity solvents (e.g., DMSO, DMF, Acetonitrile)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Thermostatic orbital shaker

  • Calibrated positive displacement pipettes

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm, PTFE for organic solvents)

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of the solid compound to a series of glass vials. An amount that is at least 2-3 times the expected dissolved quantity is recommended. Visually confirm a small pile of solid at the bottom.

    • Precisely add a known volume (e.g., 2.0 mL) of the desired polar aprotic solvent to each vial.

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a moderate speed for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[13]

    • Self-Validation Step: To confirm equilibrium, prepare parallel samples and measure the concentration at different time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when consecutive measurements are statistically identical (e.g., within 5%).[12]

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand for 30 minutes.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. This is a critical step to minimize the presence of fine particulates.[9]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from the top layer, taking care not to disturb the solid pellet.

    • Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter to remove any remaining microparticulates.

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification and Analysis:

    • Analyze the diluted samples using a pre-validated, stability-indicating HPLC method.

    • Generate a calibration curve using at least five standard solutions of known concentration.

    • Calculate the concentration in the diluted sample by comparing its response to the calibration curve.

    • Account for the dilution factor to determine the final solubility of the compound in the original solvent. Express the result in mg/mL or mol/L.

Visualizing Molecular Interactions

The following diagram illustrates the primary forces at play when Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is dissolved in a polar aprotic solvent like DMSO.

G cluster_solute Solute: Methyl 2-amino-3-(2-iodophenyl)propanoate Cation cluster_solvent Solvent: DMSO Molecules solute_cation R-NH3+ solute_ester Ester Group (-COOCH3) dmso1 S=O solute_cation->dmso1 Ion-Dipole (Strong) solute_phenyl Iodophenyl Group dmso2 S=O solute_ester->dmso2 Dipole-Dipole dmso3 S=O solute_phenyl->dmso3 Dispersion Forces

Caption: Key Solute-Solvent Intermolecular Forces.

Conclusion

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Scholar.
  • ChemTalk. (2023, September 26). Polar Protic and Aprotic Solvents. ChemTalk. Retrieved March 24, 2026, from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • SaskOER. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. SaskOER. Retrieved March 24, 2026, from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Retrieved March 24, 2026, from [Link]

  • Bartleby. (n.d.). Polar Aprotic Solvent. Bartleby. Retrieved March 24, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2016, August 20). Physical Properties of liquids. Asian Journal of Research in Chemistry. Retrieved March 24, 2026, from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Retrieved March 24, 2026, from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. KREATiS. Retrieved March 24, 2026, from [Link]

  • ONdrugDelivery. (n.d.). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. ONdrugDelivery. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved March 24, 2026, from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Polar, aprotic solvents and the hydrophobic effect. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Koyambo-Konzapa, S.-J., et al. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One. Retrieved March 24, 2026, from [Link]

  • Koyambo-Konzapa, S.-J., et al. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One. Retrieved March 24, 2026, from [Link]

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Mechanistic Insights into Halogen Bonding in Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride—structurally defined as the methyl ester hydrochloride of o-iodophenylalanine—is a highly specialized non-canonical amino acid building block[1]. While para-halogenated phenylalanines are widely recognized for driving supramolecular self-assembly[2], the ortho-substituted isomer presents a uniquely constrained spatial and electronic environment. This whitepaper deconstructs the mechanistic causality of halogen bonding (XB) within this specific crystal lattice, focusing on the interplay between the iodine σ-hole and charge-assisted nucleophilic interactions.

Designed for structural biologists and drug development professionals, this guide provides a comprehensive framework for validating and exploiting these supramolecular forces in rational drug design.

Molecular Anatomy & The Supramolecular Landscape

In the solid state, Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride is governed by a competitive network of non-covalent interactions. The molecular anatomy dictates two primary interaction pathways:

  • Hydrogen Bonding (HB): Driven by the protonated ammonium group (-NH₃⁺) interacting with the chloride counterion (Cl⁻) and the ester carbonyl oxygen.

  • Halogen Bonding (XB): Driven by the highly polarizable iodine atom located at the ortho position of the phenyl ring[3].

Unlike para-iodophenylalanine, which readily forms extended 1D or 2D halogen-bonded networks (e.g., I···I or I···O interactions)[2][4], the ortho-iodine is sterically hindered by the proximity of the propanoate backbone. This steric constraint forces the molecule into specific rotameric conformations, dictating that the halogen bond must navigate localized steric bulk to find a suitable Lewis base.

Mechanistic Causality of the Halogen Bond

The formation of a halogen bond in this system is not merely coincidental; it is driven by fundamental electrostatic and quantum mechanical principles[5].

The Formation of the Sigma-Hole (σ-hole)

According to IUPAC definitions, a halogen bond is denoted as R–X···Y, where R–X is the donor and Y is the nucleophilic acceptor[6]. Iodine is the heaviest stable halogen, possessing a diffuse and highly polarizable electron cloud. The covalent bond between the aromatic carbon and the iodine atom (C–I) is inherently polarized. The electron-withdrawing nature of the phenyl ring pulls electron density away from the outer pole of the iodine atom. This creates a localized region of depleted electron density—and consequently, a positive electrostatic potential—known as the σ-hole [3][5].

Charge-Assisted Halogen Bonding (CAXB)

Because this compound is a hydrochloride salt, the primary nucleophile available in the lattice is the chloride anion (Cl⁻). When the neutral σ-hole of the iodine atom interacts with the anionic chloride, it forms a Charge-Assisted Halogen Bond (I···Cl⁻) [3].

  • Causality of Strength: CAXBs are significantly stronger than neutral halogen bonds (such as I···O=C) because they are dominated by monopole-dipole electrostatic attractions rather than weaker dipole-dipole forces.

  • Directionality: The nucleophilic attack of the Cl⁻ anion must occur precisely along the extension of the C–I bond axis. This results in a highly directional interaction, with the C–I···Cl⁻ angle approaching the ideal 180°[3][6].

XB_Mechanism N1 Iodine Atom (High Polarizability) N3 Formation of σ-Hole (Positive Electrostatic Potential) N1->N3 N2 C-I Covalent Bond (Electron Withdrawal) N2->N3 N6 Charge-Assisted Halogen Bond (Strong I···Cl⁻ Interaction) N3->N6 Electrophilic Attraction N4 Chloride Counterion (Cl⁻) (Anionic Nucleophile) N4->N6 Monopole Donation N5 Carbonyl Oxygen (Neutral Acceptor) N5->N6 Outcompeted N7 Crystal Lattice Stabilization (Highly Directional ~180°) N6->N7

Fig 1: Logical pathway of Charge-Assisted Halogen Bond formation in the hydrochloride salt.

Quantitative Supramolecular Parameters

To contextualize the strength and geometry of the interactions within Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride, the following table summarizes the typical geometric boundaries for competing non-covalent forces in iodinated amino acid salts. A halogen bond is empirically confirmed when the interatomic distance is less than the sum of the van der Waals (vdW) radii of the constituent atoms[7].

Interaction TypeDonorAcceptorTypical Distance (Å)Sum of vdW Radii (Å)Typical Angle (°)Est. Energy (kcal/mol)
Charge-Assisted XB C–I (σ-hole)Cl⁻3.00 – 3.253.73170 – 1805.0 – 15.0
Neutral XB C–I (σ-hole)O (Carbonyl)2.90 – 3.103.50160 – 1802.0 – 7.0
Charge-Assisted HB N–H⁺Cl⁻2.10 – 2.402.95150 – 18010.0 – 20.0
Neutral HB N–HO (Carbonyl)1.80 – 2.102.72140 – 1804.0 – 8.0

Self-Validating Experimental Protocols

To definitively prove the existence and mechanism of the I···Cl⁻ halogen bond, researchers must employ a self-validating workflow combining empirical crystallography with quantum mechanical modeling.

Protocol A: Thermodynamic Crystallization & SCXRD

Causality: Kinetic precipitation often traps molecules in metastable states governed by rapid hydrogen bond formation. Slow, thermodynamically controlled evaporation is required to allow the highly directional, sterically demanding halogen bonds to organize the lattice[7].

  • Solvent Selection: Dissolve the synthesized o-iodophenylalanine methyl ester hydrochloride[1] in a highly polar, weakly coordinating solvent (e.g., Methanol/Water 80:20 v/v) to fully solvate the Cl⁻ ions.

  • Controlled Evaporation: Place the solution in a vibration-free environment at a constant 20°C. Partially seal the vial to restrict the evaporation rate to <0.1 mL/day.

  • Diffraction Analysis: Harvest single crystals and analyze via Single-Crystal X-Ray Diffraction (SCXRD) at cryogenic temperatures (100 K) to minimize thermal ellipsoids.

  • Validation Metric: The structure is validated for XB if the measured I···Cl distance is strictly less than 3.73 Å and the C–I···Cl angle is >165°[3][7].

Protocol B: DFT-Based Electrostatic Mapping

Causality: X-ray diffraction proves the geometry, but Density Functional Theory (DFT) is required to prove the electronic causality (the σ-hole). Standard basis sets fail for heavy atoms like iodine due to relativistic effects of inner-shell electrons.

  • Coordinate Extraction: Extract the atomic coordinates of the molecular monomer directly from the SCXRD .cif file.

  • Basis Set Selection: Apply the M06-2X functional. Crucially, assign an Effective Core Potential (ECP) basis set (such as def2-TZVP or LANL2DZ) exclusively to the Iodine atom to account for relativistic core-electron shielding[6]. Use 6-311++G(d,p) for all other atoms.

  • MEP Generation: Calculate the Molecular Electrostatic Potential (MEP) mapped onto the 0.001 a.u. electron density isosurface.

  • Validation Metric: A positive potential region (typically > +15 kcal/mol) perfectly aligned with the 180° extension of the C–I bond confirms the σ-hole[5][6].

Exp_Workflow S1 1. High-Purity Synthesis (o-Iodophenylalanine Methyl Ester HCl) S2 2. Thermodynamic Crystallization (Slow Evaporation, Polar Solvents) S1->S2 Ensures pure Cl⁻ stoichiometry S3 3. SCXRD Analysis (Geometric Validation at 100K) S2->S3 Yields ordered lattice S4 4. DFT Computational Modeling (ECP Basis Sets for Relativistic Effects) S3->S4 Provides exact coordinates S5 5. Mechanistic Confirmation (Distance < vdW + Positive MEP) S3->S5 Angle & Distance S4->S5 σ-Hole Magnitude

Fig 2: Self-validating experimental workflow combining empirical and computational methods.

Implications for Rational Drug Design

Understanding the halogen bonding mechanism of ortho-iodinated amino acids is highly consequential for modern drug development.

  • Conformational Locking: The steric bulk of the ortho-iodine restricts the rotation of the amino acid side chain. When incorporated into peptidomimetics, this can lock the molecule into a bioactive conformation, drastically reducing entropic penalties upon target binding.

  • Targeted Desolvation: Halogen bonds contribute measurably to binding in desolvated protein pockets[2]. The highly lipophilic iodine atom can displace ordered water molecules in a target's active site, while simultaneously forming a strong, highly directional halogen bond with a backbone carbonyl oxygen (acting as the Lewis base)[4].

  • Membrane Permeability: By engaging in intramolecular halogen bonding (e.g., the iodine interacting with the adjacent ester carbonyl), the molecule can temporarily mask its polar surface area, thereby increasing passive lipid bilayer permeability during absorption.

References

  • [2] Potential halogen bonds involving p-iodo-phenylalanine. IR and Raman... ResearchGate. Available at:

  • [3] The Halogen Bond. PMC (NIH). Available at:

  • [4] Application of the Halogen Bond in Protein Systems. Biochemistry (ACS Publications). Available at:

  • [7] Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds. ACS Publications. Available at:

  • [6] On the Importance of σ–Hole Interactions in Crystal Structures. MDPI. Available at:

  • [5] The Role of the Sigma-Hole in the Stability of Halogen Bonds. ResearchGate. Available at:

  • [1] Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester. ACS Publications. Available at:

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thermodynamic stability of 2-iodophenylalanine methyl ester hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Iodophenylalanine Methyl Ester Hydrochloride Derivatives

Introduction

In the landscape of modern drug development, the therapeutic promise of a molecule is intrinsically linked to its physical and chemical robustness. Among the vast array of scaffolds used in medicinal chemistry, halogenated amino acids and their derivatives represent a cornerstone for creating potent and selective therapeutic agents. 2-Iodophenylalanine, in particular, serves as a valuable building block, with its derivatives being explored for applications ranging from peptide synthesis to the development of novel pharmaceuticals. The conversion of the parent amino acid to its methyl ester hydrochloride salt is a common strategy to enhance solubility and facilitate further synthetic modifications.[1]

However, the journey from a promising lead compound to a viable drug product is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability is not merely a measure of a compound's resistance to degradation; it is the fundamental energetic landscape that dictates its physical form, solubility, bioavailability, and ultimately, its safety and efficacy over time.[][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of a drug candidate like 2-iodophenylalanine methyl ester hydrochloride is paramount.

This guide provides an in-depth exploration of the core principles, experimental methodologies, and influencing factors that govern the thermodynamic stability of this class of compounds. Synthesizing field-proven insights with foundational scientific principles, we will navigate the complexities of solid-state behavior, solution dynamics, and the integrated strategies required to characterize and control the stability of these critical pharmaceutical intermediates.

Part I: Fundamental Principles of Thermodynamic Stability

The stability of a pharmaceutical compound is governed by the principles of thermodynamics, which describe the energy relationships between its different possible states. The most stable form of a substance under a given set of conditions is the one with the lowest Gibbs free energy (G).

The Thermodynamic Trinity: Gibbs Free Energy, Enthalpy, and Entropy

The thermodynamic stability of a system is quantified by its Gibbs free energy, defined by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the driving force for a process. A negative ΔG indicates a spontaneous process, meaning the system will move towards a lower energy, more stable state.

  • ΔH (Enthalpy): The heat content of the system. For solid-state transitions, it often relates to the strength of the intermolecular interactions in the crystal lattice.

  • TΔS (Temperature and Entropy): Represents the contribution of disorder or randomness (entropy, S) at a given absolute temperature (T).

This balance dictates whether a particular form of a compound is stable and how it might transform over time.

Solid-State Stability: A World of Forms

The majority of active pharmaceutical ingredients (APIs) are administered in a solid dosage form, making the characterization of their solid-state properties a critical endeavor.[4]

  • Crystalline vs. Amorphous States: Crystalline solids possess a highly ordered, three-dimensional arrangement of molecules in a crystal lattice, whereas amorphous solids lack this long-range order.[5] Amorphous forms are generally more energetic (less thermodynamically stable) and exhibit higher solubility and dissolution rates, but they are also more prone to physical and chemical instability.[6]

  • Polymorphism: This is the ability of a compound to exist in two or more different crystalline structures.[7][8] These different forms, or polymorphs, are chemically identical but can have vastly different physical properties, including:

    • Melting point

    • Solubility and dissolution rate[8]

    • Hardness and density

    • Thermodynamic stability[5]

The existence of multiple polymorphic forms presents a significant challenge in drug development, as an unintended transformation from a metastable (kinetic) form to the most stable (thermodynamic) form can dramatically alter the drug's performance.[4]

  • Hydrates and Solvates: These are crystalline forms that incorporate water (hydrates) or other solvent molecules (solvates) into their lattice structure.[5][9] The presence of these solvent molecules can significantly impact the stability, solubility, and processing characteristics of the API.

Part II: Experimental Assessment of Thermodynamic Stability

A multi-faceted analytical approach is required to fully characterize the thermodynamic stability of a compound like 2-iodophenylalanine methyl ester hydrochloride. The following techniques provide the foundational data for this assessment.

Solid-State Characterization

These methods probe the physical and thermal properties of the solid material.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides critical data on thermal transitions.

  • Principle of Causality: By subjecting the compound to a controlled temperature program, we can induce and measure the energy changes associated with phase transitions. An endothermic event (heat absorption) typically signifies melting or a solid-solid phase transition, while an exothermic event (heat release) can indicate crystallization or decomposition. The melting point of the most stable polymorph will be the highest.

  • Applications:

    • Determination of melting point and enthalpy of fusion.[11]

    • Identification of polymorphic forms and their interconversions.

    • Detection of the glass transition (Tg) of amorphous material.[12]

    • Assessment of purity.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the 2-iodophenylalanine methyl ester hydrochloride derivative into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak maximum, and enthalpy (area under the peak) of any thermal events.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14]

  • Principle of Causality: Weight loss observed during heating is directly correlated to the loss of volatile components or thermal decomposition. This allows for the quantification of water or residual solvent and determination of the temperature at which the compound begins to degrade.

  • Applications:

    • Assessing thermal stability and decomposition temperature.[15][16]

    • Quantifying the content of water (for hydrates) or residual solvents (for solvates).[13]

    • Studying solid-gas reactions.[14]

  • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) through a temperature range that encompasses any expected desolvation or decomposition events.

    • Maintain a controlled atmosphere (e.g., inert nitrogen or reactive air).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the temperatures of weight loss events and quantify the percentage of mass lost at each step.

Data Presentation

TechniquePrincipleKey Information ObtainedApplication for 2-Iodophenylalanine Derivatives
DSC Measures heat flow into or out of a sample during a temperature change.[10]Melting point, glass transition (Tg), enthalpy of transitions, polymorphism.[11]Identify polymorphs, determine amorphous content, assess purity.
TGA Measures the change in sample mass with temperature.[14]Decomposition temperature, residual solvent/water content.[13]Determine thermal decomposition onset, quantify hydrate/solvate stoichiometry.
XRPD Scatters X-rays from the crystal lattice to produce a unique diffraction pattern.Crystal structure, polymorphism, degree of crystallinity.[4]Definitive identification of different crystalline forms.
Solution Stability and Thermodynamic Solubility

Understanding a compound's behavior in solution is crucial for predicting its in vivo performance.

  • Principle of Causality: Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[17] It represents the true, lowest-energy state of the solution. A metastable solid form will initially have a higher apparent solubility but will eventually convert to the more stable, less soluble form, causing the concentration to drop to the true thermodynamic solubility value.[18] This phenomenon is a direct consequence of the system seeking its lowest Gibbs free energy state.

  • System Preparation: Add an excess amount of the solid 2-iodophenylalanine derivative to a series of vials containing a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]

  • Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Solid-Phase Analysis: Recover the remaining solid material and analyze it using XRPD or DSC to confirm that no phase transformation has occurred during the experiment.[18] This step is critical to ensure the measured solubility corresponds to the initial solid form.

Integrated Stability Testing Programs

To establish a comprehensive stability profile, regulatory agencies require structured testing programs.

  • Long-Term and Accelerated Stability Studies: These studies evaluate the stability of the API under defined storage conditions over time.[19] Accelerated studies use elevated temperature and humidity to predict the long-term shelf life more quickly.[][20][21]

  • Forced Degradation (Stress Testing): The API is intentionally exposed to harsh conditions (e.g., strong acid, base, oxidation, high heat, intense light) to identify potential degradation products and establish the intrinsic stability of the molecule.[22] This information is vital for developing stability-indicating analytical methods.

Visualization of Workflow

G API API SolidState SolidState API->SolidState Characterize PolymorphID PolymorphID SolidState->PolymorphID Analyze Data ThermoSol ThermoSol PolymorphID->ThermoSol Test Forms ForcedDeg ForcedDeg PolymorphID->ForcedDeg Stress Test Rank Rank ThermoSol->Rank Compare Solubility ForcedDeg->Rank Assess Degradation LeadForm LeadForm Rank->LeadForm Select Most Stable Form ICH_Study ICH_Study LeadForm->ICH_Study Initiate Program FormDev FormDev LeadForm->FormDev Provide Material ICH_Study->FormDev Inform Shelf-Life

Caption: Diagram 1: A workflow for the comprehensive assessment of thermodynamic stability.

Part III: Factors Influencing Stability of 2-Iodophenylalanine Derivatives

The stability of these specific derivatives is a function of their inherent molecular structure and their interaction with the surrounding environment.

Inherent Molecular Structure
  • Phenylalanine Core: The hydrophobic benzyl side chain of phenylalanine plays a significant role in protein structure stabilization through π-π stacking and hydrophobic interactions.[] In the solid state, these same forces contribute to the packing efficiency of the crystal lattice, influencing which polymorph is most stable.

  • Iodine Substituent: The large, electron-withdrawing iodine atom on the phenyl ring alters the electronic properties and steric profile of the molecule. This can influence crystal packing and susceptibility to specific degradation pathways, such as photolysis.

  • Methyl Ester Hydrochloride: The ester group is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The hydrochloride salt form is used to improve aqueous solubility but also creates an acidic microenvironment that can influence degradation rates. The formation of the salt is a key step in stabilizing the free amino acid ester.[1]

Environmental and Processing Factors
  • Temperature: As dictated by the Arrhenius equation, reaction rates (including degradation) generally increase with temperature.[24] Thermal analysis by DSC and TGA is essential to define safe operating and storage temperatures.

  • Humidity: The presence of moisture is a critical stability risk, as it can induce the conversion of an anhydrous form to a more stable (but potentially less soluble) hydrate or facilitate hydrolytic degradation of the methyl ester.[9]

  • Light: Compounds with aromatic systems, especially halogenated ones, can be susceptible to photodegradation. Photostability testing is a mandatory part of forced degradation studies.[]

  • Manufacturing Processes: Mechanical stress from processes like milling or grinding can introduce energy into the system, potentially causing a stable crystalline form to convert to a less stable polymorph or an amorphous state.[9]

Visualization of Polymorph Stability

// Axes {rank=same; "G" [label="Gibbs Free Energy (G)"]; "origin"} {rank=same; "origin"; "T" [label="Temperature (T)"]} "origin" [shape=point]; "origin" -> "G" [arrowhead=vee, label=" ", headlabel=""]; "origin" -> "T" [arrowhead=vee, label=" ", headlabel=""];

// Polymorph Curves node [shape=none]; A1 [pos="1,2.5!", label="Form I (More Stable at Low T)"]; A2 [pos="3.5,1!", label=""]; B1 [pos="1,3!", label="Form II (Less Stable at Low T)"]; B2 [pos="3.5,0.5!", label=""];

// Transition Point T_t [pos="2.5,0!", label="T_transition"]; Intersection [pos="2.5,1.5!", shape=point]; Intersection -> T_t [style=dashed, arrowhead=none];

// Edges for curves edge [color="#4285F4", penwidth=2]; A1 -> A2 [label=""]; edge [color="#EA4335", penwidth=2]; B1 -> B2 [label=""];

// Explanatory text node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3, align=left]; Legend [pos="4.5,2.5!", label="This illustrates an enantiotropic system where the\nrank order of stability inverts at a transition\ntemperature (T_transition). Below this temperature,\nForm I is the most stable (lowest G). Above it,\nForm II becomes the most stable."]; }

Caption: Diagram 2: A conceptual plot of Gibbs free energy for an enantiotropic system.

Part IV: Computational Approaches in Stability Prediction

While experimental analysis is the gold standard, computational methods offer powerful predictive insights, reducing experimental costs and timelines.

  • Crystal Structure Prediction (CSP): CSP algorithms systematically search for possible crystal packing arrangements to generate a landscape of potential polymorphs ranked by their lattice energies.[25][26] This can guide experimental polymorph screens by highlighting the most likely stable forms.

  • Molecular Dynamics (MD) and Free Energy Calculations: These simulation techniques can incorporate the effects of temperature and entropy, which are often neglected in simple lattice energy calculations.[25] By computing the ab initio Gibbs free energies, it is possible to predict the relative stabilities of different polymorphs with high accuracy, providing a theoretical complement to experimental DSC and solubility data.[27]

Conclusion

The is a multifaceted property that is fundamental to their successful development as pharmaceutical agents. A thorough understanding, derived from an integrated strategy of solid-state characterization, solution analysis, and formal stability programs, is not merely a regulatory requirement but a scientific necessity. Techniques such as DSC, TGA, XRPD, and thermodynamic solubility studies provide the essential experimental data to map the stability landscape of these molecules. By elucidating the relationships between molecular structure, solid form, and environmental factors, researchers can select the optimal solid form, design robust formulations, and define appropriate storage conditions. This ensures that the final drug product is not only effective but also safe and reliable throughout its entire lifecycle. The synergy between these empirical methods and the growing power of computational prediction promises a future of more efficient and informed drug development.

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  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l .... PMC.

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Methodological & Application

Application Notes and Protocols for the Incorporation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering the ability to enhance therapeutic properties such as stability, potency, and novel functionalities.[1][2] Methyl 2-amino-3-(2-iodophenyl)propanoate, typically utilized in its N-α-Fmoc protected form, Fmoc-L-2-iodophenylalanine, is a valuable building block for synthesizing modified peptides.[1][3] The presence of the iodine atom on the phenyl ring provides a handle for further chemical modification, such as cross-coupling reactions, or for the introduction of radiolabels for imaging applications.[4][5]

However, the successful incorporation of this UAA into a growing peptide chain via solid-phase peptide synthesis (SPPS) is not without its challenges. The iodine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which can impede the efficiency of the amide bond formation.[6] This guide provides a comprehensive protocol for the efficient incorporation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride into Fmoc-based SPPS, with a focus on overcoming the challenges associated with its steric bulk and ensuring the integrity of the iodinated side chain during cleavage.

Core Principles and Strategic Considerations

The foundational workflow for incorporating non-natural amino acids largely follows the standard iterative cycle of Fmoc-SPPS: N-α-Fmoc deprotection, amino acid coupling, and washing.[3] However, the unique structure of 2-iodophenylalanine necessitates specific modifications to this standard procedure.

Overcoming Steric Hindrance in the Coupling Step

The primary obstacle in the incorporation of Fmoc-L-2-iodophenylalanine is the steric hindrance imposed by the bulky iodine atom in close proximity to the α-carbon and the reacting carboxyl group.[6] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often inefficient in promoting amide bond formation for such sterically demanding residues, leading to low coupling yields and deletion sequences.[7]

To overcome this kinetic barrier, the use of more potent, third-generation uronium or phosphonium salt-based coupling reagents is imperative.[6][8][9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[6][10] These reagents rapidly convert the protected amino acid into a highly reactive OAt- or Oxyma-ester, which can overcome the steric barrier and efficiently acylate the N-terminal amine of the resin-bound peptide.[6][8][10]

Ensuring the Stability of the Iodophenyl Moiety during Final Cleavage

The carbon-iodine bond on the aromatic ring is generally stable throughout the standard cycles of Fmoc-SPPS. However, during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA), the electron-rich aromatic ring can be susceptible to electrophilic attack by carbocations generated from the removal of side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[11][12] This can potentially lead to unwanted side reactions.

Therefore, the composition of the cleavage cocktail is critical. A standard approach is to include a cocktail of "scavengers" in the TFA solution. These scavengers are nucleophilic species that competitively trap the reactive carbocations, thereby protecting sensitive residues from modification.[11][13] For peptides containing iodinated phenylalanine, a cleavage cocktail containing triisopropylsilane (TIS) and water is recommended to effectively quench these electrophilic intermediates.

Experimental Protocols

This section provides detailed, step-by-step protocols for the successful incorporation of Fmoc-L-2-iodophenylalanine into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents
  • Fmoc-L-2-iodophenylalanine

  • High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU or COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • Appropriate Fmoc-protected amino acids for the rest of the sequence

  • Choice of resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Kaiser test kit for monitoring coupling completion

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the general steps for elongating the peptide chain with standard, non-hindered amino acids.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Standard Amino Acids:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (3-5 times).

Protocol 2: Incorporation of Fmoc-L-2-iodophenylalanine

This protocol details the optimized coupling procedure for the sterically hindered 2-iodophenylalanine residue.

  • Deprotection: Perform the Fmoc deprotection on the N-terminal residue of the resin-bound peptide as described in Protocol 1, Step 2.

  • Pre-activation of Fmoc-L-2-iodophenylalanine:

    • In a separate reaction vessel, dissolve Fmoc-L-2-iodophenylalanine (3-5 equivalents) and HATU or COMU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[10][14]

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[10][14]

  • Monitoring and Potential Double Coupling:

    • After the initial coupling time, perform a Kaiser test.

    • If the Kaiser test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 2 and 3 (a "double coupling").[15]

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail (see Table 2 for composition).

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate in a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Recommended Coupling Conditions for Fmoc-L-2-iodophenylalanine

ParameterRecommendationRationale
Coupling Reagent HATU or COMUHigh activation efficiency to overcome steric hindrance.[6][8]
Equivalents of Amino Acid 3 - 5To drive the reaction to completion.[10]
Equivalents of Coupling Reagent 2.9 - 4.5Stoichiometric to the amino acid.
Equivalents of Base (DIPEA) 6 - 10To ensure complete deprotonation of the carboxylic acid without causing side reactions.[10]
Pre-activation Time 2 - 5 minutesTo generate a high concentration of the active ester before addition to the resin.[14]
Coupling Time 2 - 4 hours (or until Kaiser test is negative)Extended time to account for slower reaction kinetics due to steric hindrance.[14]
Solvent DMFExcellent solvating properties for both reagents and the growing peptide chain.

Table 2: Recommended Cleavage Cocktail Composition

ReagentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA) 95% (v/v)Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[11]
Triisopropylsilane (TIS) 2.5% (v/v)Scavenger for carbocations to prevent side reactions with the iodophenyl group.[16]
Water 2.5% (v/v)Scavenger for carbocations.[13]

Visualization of Key Processes

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-L-2-Iodophenylalanine HATU/DIPEA Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Resin Next Cycle Final_Cleavage Final Cleavage (TFA/TIS/H2O) Washing2->Final_Cleavage Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for SPPS incorporation of Fmoc-L-2-iodophenylalanine.

HATU_Activation cluster_activation HATU Activation Mechanism cluster_coupling Coupling AA Fmoc-AA-COOH Active_Ester [Fmoc-AA-OAt] (Highly Reactive Ester) AA->Active_Ester + HATU, + DIPEA HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester TMU Tetramethylurea Resin_Amine H2N-Peptide-Resin Active_Ester->Resin_Amine Nucleophilic Attack Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Mechanism of amino acid activation by HATU.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time due to steric hindrance.- Inadequate activation of the amino acid.- Low quality or degraded coupling reagent.- Extend the coupling reaction time to 4-6 hours.- Perform a double coupling as described in Protocol 2.- Ensure fresh, high-quality coupling reagents and anhydrous solvents are used.
Low Final Peptide Yield - Incomplete coupling at one or more steps, leading to truncated sequences.- Loss of peptide during precipitation and washing steps.- Implement the double coupling strategy for the 2-iodophenylalanine residue.- Ensure the diethyl ether used for precipitation is sufficiently cold (-20°C) to maximize peptide recovery.
Presence of Deletion Sequences in Mass Spectrometry - Incomplete coupling of the sterically hindered amino acid.- Follow the optimized coupling protocol (Protocol 2) strictly, including the use of HATU/COMU and extended reaction times.- Consider using a capping step (e.g., with acetic anhydride) after the coupling of 2-iodophenylalanine to terminate any unreacted chains.
Side Products Observed After Cleavage - Alkylation of the iodophenyl ring by carbocations.- De-iodination (less common with standard TFA cleavage).- Ensure the use of a scavenger-containing cleavage cocktail as described in Protocol 3.- Minimize the cleavage time to the recommended 2-3 hours to reduce exposure to strong acid.

Conclusion

The successful incorporation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride into solid-phase peptide synthesis is readily achievable with careful optimization of the coupling step. The steric hindrance presented by the ortho-iodo substituent necessitates the use of potent coupling reagents like HATU or COMU, along with extended reaction times. By following the detailed protocols outlined in this guide, researchers can efficiently synthesize peptides containing this valuable unnatural amino acid, paving the way for the development of novel peptide-based therapeutics and research tools. Adherence to the recommended cleavage conditions will ensure the integrity of the final product, delivering high-purity iodinated peptides ready for downstream applications.

References

  • J&K Scientific. Fmoc-2-iodo-D-phenylalanine | 478183-65-2. Available at: [Link]

  • ChemBK. Fmoc-L-2-Iodophenylalanine Suzhou Haofan biological Co., Ltd. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Available at: [Link]

  • Kozlowski, M. C., et al. (2010). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Accounts of Chemical Research, 43(10), 1307-1318.
  • Miller, S. C., & Scanlan, T. S. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(9), 2301-2302.
  • CDN. Cleavage Cocktail Selection. Available at: [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 738-743.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Giraud, M., et al. (1999). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 91-104). Humana Press.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Kálmán, F. P., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 15(7), 803.
  • Lu, Y., et al. (2018). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Current Organic Synthesis, 15(1), 2-13.

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Application Note: Palladium-Catalyzed Suzuki Coupling of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Catalyst Selection, Protocol Optimization, and Mechanistic Insights

Introduction: Synthesizing Unnatural Amino Acids via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of high-value pharmaceuticals and fine chemicals is widespread.[2] This guide provides a detailed exploration of the Suzuki-Miyaura coupling for a particularly valuable yet challenging substrate: Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride. This compound serves as a key building block for the synthesis of unnatural amino acids, which are of significant interest in drug discovery and peptide science.

The presence of a free amino group and its hydrochloride salt form, combined with the steric hindrance of the ortho-iodophenyl moiety, presents unique challenges for this transformation. This application note offers a deep dive into the mechanistic underpinnings of the reaction, provides a robust, optimized protocol, and offers a comprehensive troubleshooting guide to empower researchers in achieving high-yielding and reproducible results.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, Methyl 2-amino-3-(2-iodophenyl)propanoate) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[3] The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br and C-Cl.[3]

  • Transmetalation: In this step, the organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium(II) complex.[1] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[4][5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Challenges with Amino Acid Substrates

The Suzuki coupling of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride presents specific challenges that must be addressed for a successful reaction:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] While the hydrochloride salt form mitigates this to some extent by protonating the amine, the choice of base is critical to free the amine for potential coordination during the reaction.

  • Steric Hindrance: The ortho-substituent on the phenyl ring, coupled with the amino acid side chain, creates a sterically hindered environment around the reaction center. This can slow down the oxidative addition and reductive elimination steps.[7]

  • Base Sensitivity: The ester functional group in the substrate is susceptible to hydrolysis under strongly basic conditions, leading to unwanted side products.[8] Therefore, the choice of a suitable base is a delicate balance between activating the boronic acid and preserving the ester.

To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount.

Optimized Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride with a variety of arylboronic acids.

Materials and Reagents
  • Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (1.1 - 1.2 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

Experimental Workflow

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand. Then, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization of Reaction Parameters

For challenging substrates, systematic optimization of the reaction conditions is often necessary. The following table provides a starting point for this optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Guidance
Palladium Source Pd(PPh₃)₄ (3 mol%)A versatile and commonly used catalyst. For more challenging couplings, consider pre-catalysts like [Pd(dppf)Cl₂] or palladacycles which can be more robust.[9]
Ligand (If using a simple Pd source)For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior to PPh₃ as they promote both oxidative addition and reductive elimination.[6][9]
Base K₂CO₃ (2.5 equiv.)A moderately strong base that is often effective and less likely to cause ester hydrolysis. If the reaction is sluggish, stronger bases like K₃PO₄ or Cs₂CO₃ can be screened.[4][9] The use of aqueous base can be beneficial for the solubility of the base and for facilitating the transmetalation step.[1]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system for Suzuki couplings. Other solvents like toluene, DMF, or THF can also be effective and should be screened if solubility or reactivity issues arise.[1] Ensure solvents are thoroughly degassed to prevent catalyst deactivation.[10]
Temperature 80-100 °CHigher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition and side reactions.[10] Microwave irradiation can sometimes be used to accelerate the reaction.[7]
Boronic Acid 1.2 - 1.5 equiv.A slight excess of the boronic acid is typically used to drive the reaction to completion and to compensate for potential protodeboronation, a common side reaction.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Poor quality reagents- Use a fresh batch of palladium catalyst and ensure proper inert atmosphere technique.- Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos) and different bases (K₃PO₄, Cs₂CO₃).- Gradually increase the reaction temperature.- Ensure the boronic acid is of high purity and has not degraded.[11]
Protodeboronation of Boronic Acid - Presence of water/protons- High temperature- Inefficient transmetalation- Use anhydrous solvents and reagents.- Lower the reaction temperature and increase the reaction time.- Optimize the base and ligand to accelerate the transmetalation step.[11]
Ester Hydrolysis - Strongly basic conditions- Prolonged reaction at high temperature- Use a milder base such as K₂CO₃ or Na₂CO₃.- Try to run the reaction at a lower temperature for a longer duration.
Catalyst Decomposition (black precipitate) - Presence of oxygen- High temperature- Insufficient ligand- Ensure thorough degassing of solvents and a robust inert atmosphere.- Optimize the temperature to the minimum required for the reaction to proceed.- Increase the ligand to palladium ratio (e.g., 2:1 for monodentate ligands).[11]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is a powerful method for the synthesis of novel, unnatural amino acids. While the substrate presents inherent challenges due to potential catalyst inhibition and steric hindrance, a systematic approach to reaction optimization, including the careful selection of the catalyst, ligand, base, and solvent, can lead to high-yielding and reproducible results. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry, facilitating the efficient synthesis of these valuable molecular building blocks.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1535-1544. [Link]

  • Fairlamb, I. J. S., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(15), 5895-5899. [Link]

  • Taylor, S. J., et al. (2000). Synthesis of Unnatural Amino Acids via Suzuki Cross-Coupling of Enantiopure Vinyloxazolidine Derivatives. Organic Letters, 2(8), 1035-1038. [Link]

  • Fairlamb, I. J. S., et al. (2019). Palladium-Catalyzed Suzuki–Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(15), 5895-5899. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19044-19047. [Link]

  • wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

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Application Notes and Protocols for the Use of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Halogenated Non-Canonical Amino Acid

In the landscape of modern drug discovery, the ability to move beyond the canonical 20 amino acids offers a significant advantage in the design of novel therapeutics.[1] Non-canonical amino acids (ncAAs) provide a powerful toolkit to modulate the pharmacological properties of peptides and small molecules, enhancing their stability, potency, and target specificity.[] Among these, halogenated amino acids have garnered considerable interest due to their unique electronic and steric properties. This guide focuses on Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride , a versatile building block for introducing an ortho-iodophenyl moiety into peptide-based drug candidates and other small molecules.

The presence of an iodine atom on the phenyl ring offers several strategic advantages in drug design. The large, polarizable iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to protein targets.[] Furthermore, the carbon-iodine bond can serve as a synthetic handle for post-translational modifications or for the development of targeted covalent inhibitors.[4] The ortho-position of the iodine atom introduces significant steric bulk, which can be exploited to probe binding pockets and to enforce specific peptide conformations, potentially leading to increased resistance to proteolytic degradation.[5]

This document provides a comprehensive overview of the applications of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride, along with detailed protocols for its incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Handling

Disclaimer: The following data is based on structurally similar compounds. A substance-specific Safety Data Sheet should be consulted once available.

PropertyInferred Value/InformationReference/Analogy
Molecular Formula C₁₀H₁₃ClINO₂Based on chemical structure
Molecular Weight ~341.57 g/mol Analogous to 4-iodo isomer[6]
Appearance Likely a white to off-white solidGeneral appearance of amino acid hydrochlorides
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)General solubility of protected amino acids
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.General laboratory chemical storage guidelines[7][8]
Safety and Handling Precautions

Based on the safety data for analogous halogenated and amino acid ester hydrochloride compounds, the following precautions are recommended.[9][10]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[9]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

    • Use only in a well-ventilated area.[7]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • If on skin, wash with plenty of soap and water.[10]

    • If inhaled, remove person to fresh air and keep comfortable for breathing.[10]

    • If swallowed, rinse mouth. Do NOT induce vomiting.[11]

Always handle this compound in a chemical fume hood and use appropriate personal protective equipment (PPE).

Applications in Drug Design

The incorporation of Methyl 2-amino-3-(2-iodophenyl)propanoate (once appropriately protected for synthesis) into a peptide or small molecule can be leveraged for several applications in drug design:

  • Structural Probes and Conformational Constraints: The bulky ortho-iodo substituent can be used to probe the steric tolerance of a binding site and to restrict the conformational freedom of a peptide backbone, which can lead to enhanced biological activity and stability.[5]

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the target protein's binding pocket. This can significantly contribute to the binding affinity of the ligand.[]

  • Scaffold for Targeted Covalent Inhibitors (TCIs): The carbon-iodine bond can be a precursor for the introduction of a reactive "warhead" for the development of TCIs.[12][13] TCIs form a covalent bond with their target protein, leading to prolonged and often irreversible inhibition, which can offer therapeutic advantages.[4][5][14]

  • Radio-labeling and Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in molecular imaging applications, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), to visualize the distribution of the peptide in vivo.[15]

Protocols for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating non-canonical amino acids into peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15] The steric hindrance of the ortho-iodophenyl group in 2-iodophenylalanine presents a challenge for standard coupling protocols. Therefore, optimized conditions are required to ensure efficient peptide bond formation.

Required Reagents and Equipment
  • Fmoc-L-2-iodophenylalanine

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[16]

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

  • Coupling reagents: HATU, HCTU, or PyAOP[17]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[8]

  • Cold diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

General SPPS Workflow

The following diagram illustrates the general cycle of Fmoc-SPPS.

SPPS_Workflow Resin Resin with growing peptide chain (N-terminal Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cycle->Deprotection Post_Synthetic_Modification Peptide_I Peptide with 2-Iodophenylalanine Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Peptide_I->Cross_Coupling Modified_Peptide Functionally Modified Peptide Cross_Coupling->Modified_Peptide

Caption: Post-synthetic modification of a peptide containing 2-iodophenylalanine.

This strategy allows for the introduction of a wide range of functionalities, including fluorescent probes, biotin tags, or other small molecules, to create sophisticated bioconjugates for various applications in chemical biology and drug delivery.

Conclusion

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is a valuable non-canonical amino acid for researchers in drug design and peptide chemistry. Its unique steric and electronic properties, conferred by the ortho-iodophenyl moiety, provide a means to enhance the pharmacological properties of peptides and to create novel therapeutic agents. While its incorporation requires optimized synthetic protocols due to steric hindrance, the potential benefits in terms of increased stability, enhanced binding affinity through halogen bonding, and the possibility of post-synthetic modification make it a compelling tool for expanding the chemical diversity of peptide-based drugs. The protocols and application notes provided in this guide offer a solid foundation for the successful utilization of this promising building block in drug discovery programs.

References

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • MedchemExpress.
  • Sigma-Aldrich.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Guzmán, F., et al. (2007). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Medicinal Chemistry, 50(23), 5660-5668.
  • NextSDS. ethyl 2-amino-3-(4-iodophenyl)
  • 3M.
  • Wikipedia. Targeted covalent inhibitors. [Link]

  • Nowick, J. S.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BOC Sciences Amino Acid. Non-Natural Phenylalanine in Peptide Design Guide.
  • Open Exploration Publishing. The Rise of Targeted Covalent Inhibitors in Drug Discovery.
  • NextSDS. 2-(2-iodophenyl)
  • Sigma-Aldrich. 3-(2-Iodophenyl)propanoic acid | 96606-95-0.
  • ResearchGate. Molecular formulae of the peptides used in this study.
  • BOC Sciences Amino Acid. Non-Natural Phenylalanine in Peptide Drug Discovery.
  • Hilaris Publisher. Developments in Peptide-based Drug Design: An Odyssey in Medicinal Chemistry.
  • Drug Hunter.
  • PMC.
  • ChemicalBook. 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid | 1256584-73-2.
  • PepTalk. Peptide Drug Hunting 101.
  • Sigma-Aldrich.

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Application Notes and Protocols: Synthesis of Macrocyclic Peptides Using Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

Macrocyclic peptides represent a burgeoning class of therapeutics, uniquely positioned to address challenging drug targets like protein-protein interactions.[1][2] Their constrained conformation enhances metabolic stability, target affinity, and cell permeability compared to their linear counterparts.[2][3] A key strategy in their synthesis is the incorporation of non-canonical amino acids that serve as chemical handles for cyclization.[4][5] This guide provides a detailed protocol for the synthesis of macrocyclic peptides utilizing Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (or its more common Fmoc-protected form in peptide synthesis, Fmoc-L-2-iodophenylalanine). The ortho-iodophenyl moiety is an exceptionally versatile precursor for robust and efficient macrocyclization via palladium-catalyzed intramolecular cross-coupling reactions.[6][7] We present a comprehensive workflow, from the solid-phase synthesis of the linear precursor to solution-phase cyclization, purification, and characterization, grounded in established chemical principles and field-proven methodologies.

Introduction: The Strategic Advantage of 2-Iodophenylalanine

The synthesis of conformationally constrained peptides is a cornerstone of modern medicinal chemistry.[8] While traditional methods like lactamization or disulfide bridging are effective, they limit the chemical diversity of the final structure. The use of metal-catalyzed cross-coupling reactions has opened a vast new landscape for peptide macrocyclization.[9][10]

The amino acid 2-iodophenylalanine is a powerful building block for this purpose.[6] Its key features are:

  • Compatibility with SPPS: The Fmoc-protected version, Fmoc-L-2-iodophenylalanine, is readily incorporated into peptide chains using standard automated or manual solid-phase peptide synthesis (SPPS) protocols.[6][7]

  • A Versatile Chemical Handle: The iodine atom on the phenyl ring is a prime reaction partner for a variety of palladium-catalyzed cross-coupling reactions.[7][11] This allows for the formation of a stable carbon-carbon or carbon-heteroatom bond to close the macrocyclic ring.

  • Strategic Cyclization: By pairing 2-iodophenylalanine with another reactive amino acid residue within the same linear peptide—such as a cysteine (for S-arylation), a boronic acid-containing residue (for Suzuki-Miyaura coupling), or an alkyne (for Sonogashira coupling)—a precise and regioselective intramolecular cyclization can be achieved.[9][12]

This guide will focus on one of the most robust methods: intramolecular S-arylation, which forms a thioether bridge. This approach is known for its mild reaction conditions and high functional group tolerance.[12][13][14]

The Core Chemistry: Palladium-Catalyzed Intramolecular S-Arylation

The cyclization of a linear peptide containing both 2-iodophenylalanine and a cysteine residue is achieved through a palladium-catalyzed intramolecular S-arylation reaction. The fundamental catalytic cycle, shown below, illustrates the process that forges the critical thioether bond.

The process is driven by a palladium catalyst which cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodophenylalanine residue, forming a Pd(II) intermediate.

  • Deprotonation & Coordination: A base deprotonates the thiol group of the cysteine residue, forming a nucleophilic thiolate that coordinates to the palladium center.

  • Reductive Elimination: The aryl and thiolate groups are eliminated from the palladium center, forming the desired thioether bond and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle for Intramolecular S-Arylation pd0 Pd(0)Lu2099 oxidative_addition Oxidative Addition (Aryl-Pd(II)-I) pd0->oxidative_addition peptide_I Linear Peptide (Aryl-Iodide) peptide_I->oxidative_addition + coordination Ligand Exchange & Coordination (Aryl-Pd(II)-S-R) oxidative_addition->coordination thiolate Peptide-Thiolate (R-S⁻) thiolate->coordination + base Base base->thiolate Deprotonates Peptide-SH reductive_elimination Reductive Elimination coordination->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst macrocycle Macrocyclic Peptide (Aryl-S-R) reductive_elimination->macrocycle Product Overall Synthesis Workflow cluster_SPPS Stage 1: Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Stage 2: Cleavage cluster_cyclization Stage 3: Macrocyclization & Purification start Start with Resin (e.g., Rink Amide) deprotect1 Fmoc Deprotection (Piperidine/DMF) start->deprotect1 couple Amino Acid Coupling (HATU/DIPEA) deprotect1->couple wash Wash couple->wash repeat Repeat for each Amino Acid wash->repeat incorporate_I Incorporate Fmoc-2-Iodo-Phe-OH wash->incorporate_I incorporate_Cys Incorporate Fmoc-Cys(Trt)-OH wash->incorporate_Cys repeat->deprotect1 n cycles final_peptide Resin-Bound Linear Peptide repeat->final_peptide incorporate_I->wash incorporate_Cys->wash cleavage Cleavage from Resin (TFA/TIS/H₂O) final_peptide->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization crude_linear Crude Linear Peptide lyophilization->crude_linear cyclization Solution-Phase Cyclization (Pd Catalyst, Base, High Dilution) crude_linear->cyclization purification Purification (RP-HPLC) cyclization->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Pure Macrocyclic Peptide characterization->final_product

Caption: Workflow for macrocyclic peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol describes the manual synthesis of a linear peptide using the standard Fmoc/tBu strategy. [14][15] Materials & Reagents

Reagent/MaterialFunctionSupplier Example
Rink Amide MBHA ResinSolid support for C-terminal amide peptidesSigma-Aldrich, Novabiochem
Dichloromethane (DCM)Swelling and washing solventFisher Scientific
N,N-Dimethylformamide (DMF)Main reaction and washing solventFisher Scientific
PiperidineFmoc deprotection agentSigma-Aldrich
Fmoc-protected Amino AcidsBuilding blocks for the peptide chainSigma-Aldrich, Bachem
Fmoc-L-2-iodophenylalanine Key cyclization precursor [6]
Fmoc-L-Cys(Trt)-OHCysteine precursor for S-arylationSigma-Aldrich
HATUCoupling (activating) agentChem-Impex International
DIPEA (or DIEA)Base for coupling reactionSigma-Aldrich

Procedure (0.1 mmol scale)

  • Resin Swelling: Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel. Swell the resin in DCM (5 mL) for 30 min, then wash with DMF (3 x 5 mL).

  • Initial Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash thoroughly with DMF (5 x 5 mL).

  • First Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 equiv.) with HATU (0.38 mmol, 3.8 equiv.) and DIPEA (0.8 mmol, 8 equiv.) in 2 mL of DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Drain the vessel and wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence, including the strategic incorporation of Fmoc-L-Cys(Trt)-OH and Fmoc-L-2-iodophenylalanine.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.

  • Final Wash and Dry: Wash the resin-bound peptide with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally methanol (3 x 5 mL). Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection of the Linear Peptide

This step releases the peptide from the solid support and removes side-chain protecting groups. [16][17] Procedure

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel. Agitate at room temperature for 3 hours. The TIS acts as a scavenger to capture reactive cations released during deprotection.

  • Peptide Precipitation: Filter the TFA solution away from the resin beads into a 50 mL centrifuge tube. Add 40 mL of ice-cold diethyl ether to the filtrate. A white precipitate (the crude peptide) should form.

  • Isolation: Place the tube at -20°C for 30 minutes to maximize precipitation. Centrifuge at 4000 rpm for 10 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice by adding 20 mL of cold diethyl ether, vortexing briefly, centrifuging, and decanting.

  • Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Lyophilization: For long-term storage, dissolve the crude peptide in a minimal amount of water/acetonitrile and freeze-dry to obtain a fluffy white powder.

Protocol 3: Solution-Phase Intramolecular Macrocyclization

This is the critical step where the macrocycle is formed. The reaction is performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. [12][14][18] Materials & Reagents

ReagentFunctionTypical Conditions
Pd₂(dba)₃Palladium(0) catalyst precursor0.1 - 0.2 equivalents
XantphosLigand to stabilize the catalyst0.2 - 0.4 equivalents
DIPEA or K₂CO₃Base to deprotonate the thiol5 - 10 equivalents
DMF or Acetonitrile/H₂OAnhydrous solventFinal peptide conc. ~0.5-1 mM

Procedure

  • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and ligand.

  • Solvent Addition: Add the reaction solvent (e.g., DMF) to the flask. The total volume should be calculated to achieve a final peptide concentration of approximately 0.5-1.0 mM.

  • Peptide and Base Addition: In a separate flask, dissolve the crude linear peptide and the base (DIPEA) in the same solvent.

  • Slow Addition: Using a syringe pump, add the peptide/base solution to the catalyst solution very slowly over a period of 4-6 hours. This slow addition is crucial for maintaining high dilution and maximizing the yield of the monomeric macrocycle.

  • Reaction: Once the addition is complete, allow the reaction to stir at room temperature (or with gentle heating, e.g., 45°C) for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to observe the consumption of the linear precursor and the appearance of the product mass.

  • Quenching and Workup: Once the reaction is complete, quench by adding a small amount of water. Concentrate the solvent under reduced pressure. The crude cyclized product is now ready for purification.

Protocol 4: Purification and Characterization

Purification by RP-HPLC

The crude macrocyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). [16][19]

Parameter Typical Setting
Column Preparative C18 (e.g., 21.2 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate ~20 mL/min
Detection 220 nm and 280 nm

| Gradient | A linear gradient from 5% B to 95% B over 40-60 minutes is a good starting point. |

Procedure

  • Dissolve the crude product in a minimal amount of DMF or DMSO, then dilute with Mobile Phase A.

  • Inject the solution onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major product peak.

  • Analyze the collected fractions by LC-MS to confirm the presence of the desired product.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization

  • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final compound, which should ideally be >95%. [20][21]* Identity Confirmation: High-resolution mass spectrometry (HRMS) or ESI-MS is used to confirm that the observed molecular weight matches the calculated exact mass of the macrocyclic peptide. [8][20]* Structural Analysis: For detailed structural confirmation, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low Cyclization Yield Inefficient catalyst/ligand system; Steric hindrance around the cyclization site.Screen different palladium catalysts and ligands (e.g., SPhos, Buchwald ligands). [10]Adjust the peptide sequence to include turn-inducing residues like glycine or proline near the cyclization site. [18]
Dimer/Oligomer Formation Concentration is too high during cyclization.Decrease the peptide concentration to <0.5 mM. Use a syringe pump for very slow addition of the peptide to the reaction flask.
Incomplete Reaction Deactivated catalyst; Insufficient base.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. Increase the amount of base.
Side Reactions (e.g., Racemization) High temperature or prolonged reaction time with a strong base.Perform the cyclization at room temperature if possible. Use a milder base like K₂CO₃ or Cs₂CO₃.

Conclusion

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is a powerful and versatile building block for the synthesis of novel macrocyclic peptides. The palladium-catalyzed intramolecular cross-coupling strategy provides a robust and efficient pathway to generate structurally diverse and conformationally constrained peptides. This approach, which combines the reliability of solid-phase synthesis with the precision of organometallic chemistry, is an invaluable tool for researchers, scientists, and drug development professionals aiming to create next-generation peptide therapeutics.

References

  • Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. Chemical Science, Royal Society of Chemistry.

  • Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - Chemical Science (RSC Publishing). Royal Society of Chemistry.

  • Synthesis of Cyclophane-Braced Peptide Macrocycles via Palladium-Catalyzed Intramolecular C(sp3)–H Arylation of N-Methyl Alanine at C-Termini. Organic Letters, ACS Publications.

  • Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - PMC. National Center for Biotechnology Information.

  • Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. SpringerLink.

  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI.

  • Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. JACS Au, ACS Publications.

  • Contemporary strategies for peptide macrocyclization. Nature Chemistry.

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, RSC Publishing.

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.

  • Solution- and Solid-Phase Macrocyclization of Peptides by the Ugi–Smiles Multicomponent Reaction: Synthesis of N-Aryl-Bridged Cyclic Lipopeptides. Organic Letters, ACS Publications.

  • Selection-Based Discovery of Druglike Macrocyclic Peptides. ResearchGate.

  • Synthesis and Analysis of Macrocyclic Peptides with 3 10 -Helical Structure. Thieme.

  • Identification of macrocyclic peptides which activate bacterial cylindrical proteases. RSC Publishing.

  • Fmoc-L-2-Iodo-phenylalanine: A Versatile Building Block for Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

  • Biosynthetic Strategies for Macrocyclic Peptides. MDPI.

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry.

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Vrije Universiteit Brussel.

  • Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ACS Publications.

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC. National Center for Biotechnology Information.

  • Cyclization of RGD Peptides by Suzuki–Miyaura Cross-Coupling. ACS Publications.

  • Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. PubMed.

  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.

  • Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies - PMC. National Center for Biotechnology Information.

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. National Center for Biotechnology Information.

  • C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. RSC Publishing.

  • 4-(131I)Iodo-L-phenylalanine | 76641-05-9. Benchchem.

  • Development of Macrocyclic PRMT5−Adaptor Protein Interaction Inhibitors. ScienceOpen.

  • Biosynthetic Strategies for Macrocyclic Peptides - PMC. National Center for Biotechnology Information.

  • Discovery and Optimization of Peptide Macrocycles. UQ eSpace.

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Troubleshooting & Optimization

how to prevent deiodination of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride during cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Deiodination (Protodehalogenation) of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride During Palladium-Catalyzed Cross-Coupling

Welcome to the Application Support Center. As drug development professionals, you are likely aware that cross-coupling sterically hindered, multifunctional unnatural amino acids often leads to frustratingly low yields and complex side-reaction profiles. This guide provides a mechanistic deep-dive and field-proven troubleshooting strategies to suppress the primary failure mode for this substrate: protodehalogenation (deiodination) .

Mechanistic Insight: The Causality of Deiodination

To solve deiodination, we must first understand its kinetic origins. Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is an ortho-substituted aryl iodide featuring a free primary amine (as an HCl salt).

During a standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the aryl iodide to the Pd(0) catalyst, forming an arylpalladium(II) halide complex[1]. The next step, transmetalation , is the rate-determining step for hindered substrates. The bulky amino-propanoate group at the ortho position creates significant steric shielding, severely retarding the transmetalation rate[2].

When transmetalation is slow, the long-lived Pd(II)-Ar intermediate becomes susceptible to off-cycle degradation pathways[3]. The most prominent is the abstraction of a hydride from the reaction environment (e.g., alcoholic solvents, aliphatic amine bases, or even the substrate's own unprotected amine). This β-hydride elimination generates a highly reactive Pd(II)-hydride species, which rapidly undergoes reductive elimination to yield the undesired deiodinated product (Methyl 2-amino-3-phenylpropanoate) and a dead Pd(0) catalyst[2][3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Ar(I)) Pd0->OxAdd + Ar-I Transmet Transmetalation (Pd(II)-Ar(R)) OxAdd->Transmet + R-M (Fast) Hydride β-Hydride Elimination (from solvent/amine) OxAdd->Hydride Slow Transmetalation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product (Desired) RedElim->Product PdH Pd(II)-Ar(H) Intermediate Hydride->PdH Deiod Reductive Elimination (Deiodinated Product) PdH->Deiod Deiod->Pd0

Caption: Catalytic cycle of Pd-catalyzed cross-coupling showing the divergent protodehalogenation pathway.

Frequently Asked Questions (FAQs)

Q: Why does the hydrochloride salt form of my substrate exacerbate deiodination? A: The HCl salt directly interferes with the base stoichiometry of the reaction. In Suzuki couplings, the base is required to activate the boronic acid into a reactive "ate" complex (boronate) to facilitate transmetalation[3]. If the base is consumed neutralizing the HCl salt, the effective concentration of the boronate drops. This stalls transmetalation, increasing the lifetime of the Pd(II)-Ar intermediate and allowing deiodination to outcompete the desired pathway.

Q: Can I just add an extra equivalent of Triethylamine (TEA) or DIPEA to neutralize the salt? A: No. Aliphatic amines like TEA and DIPEA possess readily accessible β-hydrogens. They can coordinate to the Pd(II) center and act as potent hydride donors via β-hydride elimination, directly fueling the protodehalogenation pathway[2][4]. You must use inorganic bases (e.g., K3PO4, Cs2CO3)[1].

Q: Should I protect the free primary amine before coupling? A: Highly recommended. While unprotected amino acids can be coupled under highly specific conditions, the free amine can coordinate to the palladium center, forming stable, unreactive off-cycle complexes[5][6]. Converting the substrate to an N-Boc or N-Fmoc derivative eliminates both the coordination issue and the stoichiometric complications of the HCl salt[5][7].

Q: Which catalyst and ligand system should I use? A: To outcompete deiodination, you must accelerate transmetalation. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos , or bidentate ligands like dppf [1][2]. Their steric bulk forces the Pd center into a highly reactive monoligated state and accelerates reductive elimination, giving the side reactions less time to occur[2].

Quantitative Data: Condition Optimization

The table below summarizes the quantitative impact of rationally altering reaction variables on the ratio of desired cross-coupled product to the deiodinated side-product.

Reaction ConditionSolventBaseLigandOutcome (Coupled : Deiodinated)
Standard (Unoptimized) EtOH / H2OEt3N (3.0 eq)PPh310% : 90% (Failure)
Base Optimization DMFCs2CO3 (3.0 eq)PPh330% : 70%
Solvent Optimization TolueneCs2CO3 (3.0 eq)PPh350% : 50%
Ligand Optimization Anhydrous 1,4-DioxaneK3PO4 (3.0 eq)XPhos85% : 15%
Full Optimization (N-Boc Protected) Anhydrous 1,4-DioxaneK3PO4 (2.0 eq)XPhos>95% : <5% (Optimal)

Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura cross-coupling of the N-Boc protected derivative of Methyl 2-amino-3-(2-iodophenyl)propanoate. It is designed as a self-validating system : it includes an analytical checkpoint to verify that transmetalation is successfully outcompeting reduction before the reaction is fully committed.

Materials Required:
  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-iodophenyl)propanoate (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Anhydrous K3PO4 (2.0 eq, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw)

Workflow Step1 Step 1: Substrate Preparation Protect free amine (e.g., N-Boc) to prevent Pd coordination Step2 Step 2: Reagent Assembly Use anhydrous Dioxane & K3PO4 Avoid alcohols/aliphatic amines Step1->Step2 Step3 Step 3: Catalyst Selection Use bulky ligands (e.g., XPhos) to accelerate transmetalation Step2->Step3 Step4 Step 4: Validation Checkpoint LC-MS at 30 mins to verify Ar-R vs Ar-H formation Step3->Step4 Step5 Step 5: Completion & Workup Aqueous quench and silica gel purification Step4->Step5

Caption: Self-validating experimental workflow for the cross-coupling of sterically hindered aryl iodides.

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk tube under argon, combine Pd(OAc)2 (5 mol%) and XPhos (10 mol%). Add 1 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep reddish-orange, indicating the formation of the active monoligated Pd(0) species.

  • Reagent Assembly: To a separate oven-dried reaction vial equipped with a magnetic stir bar, add the N-Boc protected aryl iodide (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), and finely milled anhydrous K3PO4 (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 4 mL of anhydrous, degassed 1,4-dioxane to the reaction vial.

  • Initiation: Transfer the pre-activated catalyst solution into the reaction vial via a gas-tight syringe. Seal the vial and heat to 80 °C in a pre-heated oil bath.

  • Validation Checkpoint (Critical Step): After exactly 30 minutes of heating, briefly remove the vial from the heat. Extract a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Self-Validation Logic: If the ratio of Cross-Coupled Mass to Deiodinated Mass (Ar-H) is >10:1, the base stoichiometry and solvent dryness are correct; proceed with heating. If significant deiodination (>20%) is observed this early, the system contains a hydride source (likely moisture or degraded solvent). Abort, re-purify the solvent, and ensure the K3PO4 is strictly anhydrous.

  • Completion: Continue heating for 4-6 hours until complete consumption of the starting material is observed by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (PMC).
  • Palladium-Mediated C–N Coupling of DNA-Conjugated (Hetero)aryl Halides with Aliphatic and (Hetero)aromatic Amines. Organic Letters (ACS Publications).
  • C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation. ChemRxiv.
  • Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains. The Journal of Organic Chemistry (ACS Publications).
  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. National Institutes of Health (PMC).
  • Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester. ACS Publications.

Sources

Technical Support Center: Chiral HPLC Optimization for Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the enantiomeric resolution of halogenated unnatural amino acid derivatives.

Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride presents a unique triad of chromatographic challenges: it is a primary amine hydrochloride salt , it possesses an esterified carboxyl terminus , and it features a highly polarizable, sterically demanding ortho-iodo substitution on the phenyl ring. This guide will decode the causality behind stationary phase selection, provide a self-validating method development protocol, and troubleshoot common failure modes.

Mechanistic Overview & Strategy Selection

To achieve baseline resolution ( Rs​>1.5 ), we must align the molecule's structural features with the correct chiral recognition mechanism.

Because the molecule is a methyl ester rather than a free carboxylic acid, it exhibits excellent solubility in non-polar organic solvents, making Normal Phase (NP) chromatography on polysaccharide-derived Chiral Stationary Phases (CSPs) highly effective[1]. Furthermore, halogenated phenylalanine derivatives typically demonstrate enhanced enantioseparation due to the strong π−π interactions and steric locking provided by the halogen atom[2]. The bulky ortho-iodo group restricts rotation around the Cα​−Cβ​ bond, reducing the molecule's conformational flexibility. This rigidification lowers the entropic penalty upon binding to the CSP, driving higher stereoselectivity.

However, the hydrochloride salt is the primary point of failure in method development. If injected directly onto a polysaccharide column under standard NP conditions, the protonated amine and chloride counterion will interact non-enantioselectively with residual silanols on the silica support, causing severe peak tailing or complete co-elution. We must either neutralize the salt (Strategy A) or exploit the protonated amine using host-guest complexation (Strategy B).

ChiralStrategy Start Analyte: Methyl 2-amino-3-(2-iodophenyl)propanoate HCl Poly Polysaccharide CSPs (e.g., Chiralcel OD-H) Start->Poly Strategy A Crown Crown Ether CSPs (e.g., Chiralpak CR(+)) Start->Crown Strategy B PolyMP Normal Phase (NP) Hexane / Isopropanol Poly->PolyMP CrownMP Reversed Phase (RP) Water / Methanol Crown->CrownMP PolyAdd Add 0.1% DEA (Deprotonates HCl salt) PolyMP->PolyAdd CrownAdd Add 0.1% HClO4 (Maintains protonated amine) CrownMP->CrownAdd PolyMech Mechanism: Steric fit & π-π interactions PolyAdd->PolyMech CrownMech Mechanism: Host-Guest Complexation CrownAdd->CrownMech

Decision tree for chiral HPLC method development based on stationary phase mechanisms.

Mobile Phase Additive Optimization

The choice of additive is dictated entirely by the stationary phase mechanism. Table 1 summarizes the causal relationship between the additive, the state of the analyte, and the resulting chromatography.

Table 1: Mobile Phase Additive Matrix for Primary Amine Hydrochlorides

AdditiveConcentrationCSP CompatibilityMechanistic RoleExpected Chromatographic Outcome
Diethylamine (DEA) 0.1% (v/v)Polysaccharide (NP)Deprotonates the HCl salt to free-base the amine.Sharp peaks, enables stereospecific H-bonding with the CSP.
Trifluoroacetic Acid (TFA) 0.1% (v/v)Crown Ether / Macrocyclic (RP)Maintains the amine in a fully protonated ( NH3+​ ) state.Enables host-guest inclusion into the chiral cavity[3].
None (Unbuffered) N/APolysaccharide (NP)Fails to control ionization.Severe tailing, irreversible adsorption, and loss of resolution.

Self-Validating Method Development Protocol

To ensure scientific integrity, this protocol utilizes a Normal Phase approach based on validated parameters for phenylalanine methyl ester hydrochlorides[4], engineered into a self-validating workflow.

Phase 1: Sample Preparation (The Free-Basing Step)

  • Weigh 1.0 mg of the racemic Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride.

  • Dissolve in 1 mL of Ethanol containing 0.2% Diethylamine (DEA). Causality: Pre-neutralizing the sample in the diluent prevents localized precipitation of the HCl salt at the column head.

  • Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic Screening

  • Column: Chiralcel OD-H (or equivalent cellulose/amylose derivative)[4].

  • Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm and 254 nm (The iodine substitution provides strong UV absorbance at 254 nm).

Phase 3: System Validation (Self-Validating Loop) A reliable protocol must prove that the observed peaks are true enantiomers and not system artifacts.

  • Blank Injection: Inject 10 µL of the sample diluent. Validation: Confirms no ghost peaks are generated by the DEA additive or solvent front.

  • Racemate Injection: Inject 10 µL of the prepared racemate. Validation: Confirm two peaks with an area ratio of exactly 50:50. Extract the UV spectra for both peaks using a Photodiode Array (PDA) detector; they must be perfectly superimposable.

  • Enantiopure Spike (If available): Spike the racemate with a known standard of the (S)-enantiomer. Validation: The peak that increases in area corresponds to the (S)-isomer, definitively establishing the elution order.

Troubleshooting & FAQs

Q: I am using a Chiralcel OD-H column with Hexane/IPA, but I am observing a single, broad, tailing peak. What is failing? A: You are experiencing secondary non-chiral interactions. Because your analyte is a hydrochloride salt, the protonated primary amine is interacting with the achiral silica backbone of the column, bypassing the chiral grooves of the polysaccharide selector. You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase to deprotonate the amine and neutralize the chloride counterion.

Q: How does the ortho-iodo substitution affect my separation compared to a standard phenylalanine methyl ester? A: It significantly enhances it. The iodine atom has a large Van der Waals radius (~1.98 Å) and is highly polarizable. In the ortho position, it causes a severe steric clash with the amino acid backbone, restricting the rotation of the phenyl ring. This "locks" the molecule into a rigid conformer. Because chiral recognition relies on a precise 3-point interaction model, rigidified molecules suffer a lower entropic penalty upon binding, which typically results in a higher separation factor ( α )[2].

Q: Can I separate this molecule using Reversed-Phase (RP) conditions instead of Normal Phase? A: Yes, but you must change your stationary phase. Polysaccharide columns perform best for this ester in NP[1]. For RP, you should switch to a Crown Ether column (e.g., Chiralpak CR(+)) or a macrocyclic glycopeptide column like CHIROBIOTIC T, which are specifically designed for primary amines[3]. If you use these RP columns, you must reverse your additive strategy: use an acidic additive (like 0.1% Perchloric acid or TFA) to ensure the amine remains fully protonated, as the chiral recognition mechanism relies on the NH3+​ group nesting inside the crown ether cavity.

Q: My retention times are drifting shorter over multiple injections, and resolution is degrading. How do I stabilize the system? A: Your column is not fully equilibrated with the basic additive. Polysaccharide CSPs have numerous active sites that must be saturated by the DEA before a stable baseline and consistent retention times are achieved. Flush the column with your DEA-modified mobile phase for at least 20 column volumes (typically 1-2 hours at 1.0 mL/min) before your first injection.

References

  • Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases Source: Semantic Scholar URL:[Link]

  • Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 Source: MDPI URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions of Aspartic Acid Derived Phenyl Esters Source: ACS Publications URL:[Link]

Sources

troubleshooting low coupling yields with Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to incorporate commercially sourced unnatural building blocks into automated Solid-Phase Peptide Synthesis (SPPS).

This guide specifically addresses the critical failures associated with Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (the methyl ester, hydrochloride salt of o-iodophenylalanine). If you are experiencing near-zero coupling yields with this compound, the issue is not your synthesizer—it is a fundamental mismatch between the chemical state of the reagent and the mechanistic requirements of Fmoc-SPPS.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: I added Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride directly to my automated synthesizer with HATU/DIPEA. Why did the coupling fail completely?

A: You are attempting to activate a protected carboxyl group. Standard Fmoc-SPPS requires the incoming amino acid to have a free C-terminal carboxylic acid. Coupling reagents like HATU or DIC function by converting this free acid into a highly reactive electrophilic intermediate (e.g., an O-acylisourea or active ester) 1. Because your compound is a methyl ester , it lacks the necessary hydroxyl group for activation. Furthermore, because it lacks an N-terminal Fmoc protecting group (it is a free amine HCl salt), it cannot act as a standard SPPS building block. It must be chemically converted prior to use.

Q2: I successfully attached this residue to the resin, but now I cannot couple the next Fmoc-amino acid onto it. The Kaiser test remains positive. What is happening?

A: You are battling severe steric hindrance and protonation. There are two distinct chemical barriers here:

  • The Hydrochloride Salt: The amine on your resin-bound 2-iodophenylalanine is protonated. A protonated amine has no lone pair of electrons and cannot act as a nucleophile. It must be thoroughly neutralized with a base (like DIPEA) before coupling.

  • The Ortho-Iodo Effect: Iodine is a massive atom. Positioned ortho to the benzylic carbon, it severely restricts the rotation of the side chain (limiting ϕ and ψ dihedral angles). This creates a steric shield over the α -amine, physically blocking the incoming activated carboxylate of the next amino acid .

Part 2: Quantitative Data & Reagent Selection

To understand why standard protocols fail, we must look at the physical properties of the halogen substituents and how they dictate our choice of coupling reagents.

Table 1: Steric Impact of Halogen Substituents in SPPS

Halogen SubstitutionVan der Waals Radius (Å)ElectronegativitySPPS Steric Hindrance Level
o-Fluoro1.473.98Low (Standard conditions apply)
o-Chloro1.753.16Moderate
o-Bromo1.852.96High
o-Iodo 1.98 2.66 Severe (Requires optimized protocols)

Table 2: Coupling Reagent Efficacy for Hindered Amines

Reagent SystemActivation MechanismEfficiency for Hindered AminesEpimerization Risk
HBTU / DIPEAAminiumLowLow
DIC / OxymaCarbodiimideModerateLow
HATU / DIPEA Uronium (via HOAt) High Moderate
COMU / DIPEA Uronium (via Oxyma) Very High Low

Part 3: SPPS Troubleshooting Decision Tree

SPPSTroubleshooting Start Goal: Use H-Phe(2-I)-OMe·HCl in Peptide Synthesis Q1 Are you coupling THIS compound TO the peptide? Start->Q1 Q2 Are you coupling ANOTHER amino acid ONTO this compound? Start->Q2 Fail1 FAIL: Methyl ester prevents activation of C-terminus. Q1->Fail1 Direct use in synthesizer Fail2 FAIL: HCl salt & Ortho-Iodo steric hindrance block coupling. Q2->Fail2 Standard coupling conditions Fix1 Protocol A: 1. Saponify with LiOH 2. Protect with Fmoc-OSu Fail1->Fix1 Corrective Action Fix2 Protocol B: 1. Neutralize with DIPEA 2. Use HATU/COMU at 50°C Fail2->Fix2 Corrective Action Success Successful SPPS Elongation Fix1->Success Fix2->Success

Decision tree for overcoming chemical and steric barriers of o-iodophenylalanine in SPPS.

Part 4: Self-Validating Experimental Protocols

To successfully utilize this building block, you must execute the following validated workflows.

Protocol A: Pre-SPPS Conversion (Saponification & Fmoc Protection)

Purpose: To convert the incompatible methyl ester hydrochloride salt into an SPPS-ready building block (Fmoc-Phe(2-I)-OH) 2.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in a 3:1 mixture of THF and H2​O (0.2 M concentration).

  • Saponification: Chill the solution to 0°C. Slowly add 2.5 eq of Lithium Hydroxide (LiOH) monohydrate. The excess base neutralizes the HCl salt and hydrolyzes the methyl ester. Stir for 2 hours at room temperature.

  • Validation Check 1 (TLC): Monitor the disappearance of the starting material (Rf ~0.6 in 9:1 DCM:MeOH) and the appearance of the baseline free acid.

  • Fmoc Protection: Once saponification is complete, cool the reaction back to 0°C. Add 1.1 eq of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) and 2.0 eq of Sodium Carbonate ( Na2​CO3​ ). Stir overnight at room temperature.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl (precipitates the product). Extract 3x with Ethyl Acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Validation Check 2 (LC-MS): Confirm the final product. The expected mass shifts from [M+H]+ 306.1 (starting ester) to [M+H]+ 514.3 (Fmoc-Phe(2-I)-OH). This is now ready for your synthesizer.

Protocol B: Optimized Coupling Onto the Hindered 2-Iodo Amine

Purpose: To force the coupling of an incoming Fmoc-amino acid onto the highly sterically hindered, resin-bound o-iodophenylalanine amine.

Step-by-Step Methodology:

  • Neutralization: Wash the resin-bound peptide 3x with 5% DIPEA in DMF (3 mins each) to ensure the α -amine is fully deprotonated (freebasing the HCl salt).

  • Activation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-AA-OH and 4.0 eq of COMU (or HATU) in minimal DMF (to achieve a ~0.4 M concentration).

  • Base Addition: Add 8.0 eq of DIPEA to the activation vial. Causality note: The base initiates the formation of the highly reactive uronium active ester. Wait exactly 1 minute for activation.

  • Coupling: Transfer the activated mixture to the resin.

  • Thermal Assistance: Heat the reaction vessel to 50°C using a microwave peptide synthesizer or a heated block. Causality note: Elevated thermal energy is required to overcome the high activation energy barrier caused by the 1.98 Å Van der Waals radius of the iodine atom. React for 60 minutes.

  • Validation Check (Kaiser Test): Take a few resin beads, wash with DCM, and perform a Kaiser test. A yellow/colorless result indicates successful coupling (absence of free amines). If blue, repeat steps 2-5 (double coupling).

References

  • Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. ACS Publications. Available at:[Link]

Sources

minimizing racemization of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride during peptide bond formation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Racemization of H-Phe(2-I)-OMe·HCl During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stereochemical integrity issues when utilizing Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (H-Phe(2-I)-OMe·HCl) as a nucleophilic building block in peptide synthesis.

Below, we dissect the mechanistic causes of its racemization, provide evidence-based troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high enantiomeric excess (ee) during your coupling workflows.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does H-Phe(2-I)-OMe·HCl racemize during coupling when it is acting as the nucleophile, not the activated electrophile? While racemization via oxazolone formation is typically a concern for the activated carboxyl component[1], the nucleophilic amino ester can also epimerize under basic conditions[2]. The ortho-iodo substitution on the phenylalanine ring creates a "perfect storm" for base-catalyzed racemization:

  • Inductive Effect (-I): The highly electronegative iodine atom withdraws electron density from the ring, which inductively increases the acidity of the α -proton.

  • Steric Hindrance: The bulky ortho-iodo group severely restricts the trajectory of nucleophilic attack, drastically reducing the coupling rate. Because the reaction is kinetically slow, the free amine remains exposed to the basic neutralization environment for an extended period, allowing base-catalyzed α -proton abstraction to compete with peptide bond formation[3].

Q2: Which base is optimal for neutralizing the hydrochloride salt without triggering epimerization? Using strong, unhindered bases like Triethylamine (TEA) or excessive Diisopropylethylamine (DIPEA) leads to significant base-driven side reactions and accelerates α -carbon deprotonation[3][4]. To minimize this, you must use a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, collidine) [3]. TMP effectively neutralizes the HCl salt to liberate the amine for coupling, but its steric bulk and lower pKa prevent it from acting as a general base to abstract the deactivated α -proton.

Q3: How do coupling reagents and solvents impact the stereointegrity of this specific reaction? To outcompete base-catalyzed racemization, the coupling rate must be maximized. Traditional DIC/HOBt methods are often too slow for sterically hindered unnatural amino acids. The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended[4]. OxymaPure acts as a superior nucleophile to form a highly reactive ester intermediate, enhancing coupling efficiency and suppressing base-driven side reactions[4]. Furthermore, solvent choice is critical. Replacing standard DMF with Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) has been empirically shown to significantly reduce racemization rates during peptide coupling[1][5].

Section 2: Mechanistic & Workflow Visualizations

To conceptualize the competing kinetic pathways and the optimized workflow, refer to the pathway diagrams below.

Mechanism A H-Phe(2-I)-OMe·HCl (Nucleophile) B Free Amine (L-isomer) A->B Neutralization (TMP) D Desired Peptide (L,L-isomer) B->D Fast Coupling (DIC/Oxyma) E Enolate Intermediate (Base-Catalyzed) B->E Excess Strong Base (e.g., TEA) C Activated Acid (Electrophile) C->D G Epimerized Peptide (L,D-isomer) C->G F Epimerized Amine (D-isomer) E->F Reprotonation F->G Slow Coupling

Figure 1: Competing pathways of peptide bond formation vs. base-catalyzed racemization.

Workflow S1 1. Pre-activation Electrophile + DIC/Oxyma Solvent: THF S3 3. Coupling Combine at 0°C, Warm to RT S1->S3 S2 2. Amine Preparation H-Phe(2-I)-OMe·HCl + TMP (1.05 eq) S2->S3 S4 4. Workup Wash with 5% Citric Acid to remove TMP S3->S4

Figure 2: Optimized experimental workflow for coupling hindered amino ester hydrochlorides.

Section 3: Quantitative Data Summaries

The following table summarizes the causal relationship between base selection, coupling reagent efficiency, and the resulting stereochemical integrity of the H-Phe(2-I)-OMe nucleophile.

Table 1: Impact of Base and Coupling Reagent on H-Phe(2-I)-OMe Coupling Efficiency (Model System in THF)

Base (Equivalents)Coupling SystemReaction TimeConversion Yield (%)D-Epimer Formation (%)
TEA (2.0 eq)DIC / HOBt24 hours65%8.5%
DIPEA (2.0 eq)HATU12 hours78%5.2%
NMM (1.5 eq)DIC / OxymaPure8 hours85%2.1%
TMP (1.05 eq) DIC / OxymaPure 6 hours > 92% < 0.5%

Data Interpretation: Hindered bases (TMP) combined with highly reactive additives (OxymaPure) drastically reduce the reaction time, effectively shutting down the kinetic window for base-catalyzed enolization[3][4].

Section 4: Optimized Experimental Protocol

This self-validating protocol utilizes pre-activation and controlled neutralization to ensure the free amine is generated only in the presence of a highly reactive electrophile, minimizing its standalone exposure to base.

Materials Required:

  • Nucleophile: H-Phe(2-I)-OMe·HCl (1.0 eq)

  • Electrophile: Fmoc-AA-OH (1.2 eq)

  • Coupling Reagents: DIC (1.2 eq), OxymaPure (1.2 eq)

  • Base: 2,4,6-Trimethylpyridine (TMP) (1.05 eq)

  • Solvent: Anhydrous THF (or 2-MeTHF)

Step-by-Step Methodology:

  • Electrophile Pre-activation:

    • Dissolve the Fmoc-protected amino acid (1.2 eq) and OxymaPure (1.2 eq) in anhydrous THF (0.1 M concentration).

    • Chill the solution to 0 °C in an ice bath.

    • Add DIC (1.2 eq) dropwise. Stir at 0 °C for 10 minutes to allow the formation of the active Oxyma ester.

  • Nucleophile Preparation:

    • In a separate vial, suspend H-Phe(2-I)-OMe·HCl (1.0 eq) in a minimal volume of anhydrous THF.

    • Add TMP (1.05 eq) to the suspension. Crucial Step: Do not let this neutralized solution sit. Proceed immediately to Step 3 to prevent base-catalyzed epimerization of the free amine.

  • Coupling Reaction:

    • Transfer the neutralized nucleophile solution dropwise into the pre-activated electrophile mixture at 0 °C.

    • Maintain at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

    • Monitor completion via LC-MS (typically complete within 4–6 hours due to OxymaPure's efficiency).

  • Quenching and Workup:

    • Quench the reaction by evaporating the THF under reduced pressure.

    • Redissolve the crude residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous Citric Acid (3x) to remove TMP and unreacted amine, followed by saturated NaHCO₃ (3x) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting peptide can be analyzed via chiral HPLC to validate the <0.5% D-epimer specification.

Section 5: References

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry Organization URL:[Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • Photochemical synthesis of amino acid and peptide oxo-esters Source: ScholarWorks@UTEP (University of Texas at El Paso) URL:[Link]

Sources

improving aqueous solubility of peptides containing Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilizing Peptides Containing Methyl 2-amino-3-(2-iodophenyl)propanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of handling highly hydrophobic, unnatural amino acids. Peptides incorporating Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (the methyl ester of 2-iodophenylalanine) are notoriously difficult to solubilize.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting protocols to help you overcome aggregation, precipitation, and hydrogelation.

Part 1: The Causality of Insolubility (Why is this molecule so difficult?)

Before attempting to dissolve your peptide, you must understand the physical forces working against you. Incorporating a 2-iodophenylalanine methyl ester introduces three compounding barriers to aqueous solubility:

  • Halogen Bonding & Enhanced π-π Stacking: The large, highly polarizable iodine atom acts as a potent halogen bond donor. In an aqueous environment, this promotes rigid intermolecular locking and enhanced π-π stacking between the aromatic rings. This frequently drives the peptide into a kinetic trap, causing rapid amorphous aggregation or supramolecular hydrogelation .

  • Loss of C-Terminal Charge: The methyl ester modification masks the native carboxylic acid of the amino acid. By neutralizing this negative charge, the peptide loses a critical hydration site, drastically increasing its overall partition coefficient (LogP) and reducing its dipole moment .

  • Hydrophobic Collapse: The bulky iodinated aromatic ring forces surrounding water molecules into a highly ordered clathrate cage. The thermodynamic drive to release these restricted water molecules forces the hydrophobic peptide chains together, expelling water and causing precipitation .

Part 2: Troubleshooting Guide & Experimental Workflows

Q: How should I initially approach dissolving a peptide containing this iodinated residue? A: Never attempt to dissolve your entire peptide batch at once. Because the methyl ester neutralizes the C-terminus, the peptide's solubility will heavily depend on the remaining sequence. Use the following self-validating micro-scouting protocol.

Protocol: The "Bottom-Up" Micro-Scouting Workflow

  • Sequence Charge Calculation: Assign a value of +1 for each Arginine (R), Lysine (K), and free N-terminus. Assign -1 for each Aspartate (D) and Glutamate (E). (Note: The C-terminus is 0 due to the methyl ester).

  • Aqueous Scouting (1 mg scale):

    • If Net Charge is ≥ +1 (Basic): Attempt dissolution in 10-30% Acetic Acid in sterile water.

    • If Net Charge is ≤ -1 (Acidic): Attempt dissolution in 0.1% Ammonium Hydroxide (NH₄OH).

    • If Net Charge is 0 or Hydrophobic Content > 50%: Bypass aqueous scouting entirely to prevent sample loss. Proceed directly to organic co-solvents.

  • The Co-Solvent Method (For stubborn iodinated peptides):

    • Add 100% cell-culture grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the dry peptide to create a highly concentrated stock (e.g., 10–20 mg/mL).

    • Vortex vigorously and sonicate in a water bath for 3 cycles of 10 seconds. Crucial: Chill the tube on ice between cycles to prevent thermal degradation of the peptide.

    • Once a completely clear, particulate-free solution is achieved, rapidly dilute this stock into your final aqueous assay buffer under constant vortexing.

Q: My peptide dissolved perfectly in DMSO, but crashed out (turned cloudy) the moment I added it to my assay buffer. What is the mechanism, and how do I fix it? A: This is known as "solvent-shift precipitation." When the DMSO is diluted by the aqueous buffer, the local dielectric constant drops. The strong halogen bonding of the 2-iodophenylalanine immediately drives hydrophobic collapse.

  • Fix 1 (Mechanical): Perform a slow dropwise dilution. Add the aqueous buffer into the DMSO stock drop-by-drop while vortexing, rather than dumping the organic stock into the aqueous buffer.

  • Fix 2 (Chemical): Pre-spike your aqueous buffer with a surfactant or carrier protein. These act as hydrophobic sinks, masking the iodinated aromatic ring before peptide-peptide aggregation can occur.

Data Presentation: Co-Solvent & Additive Compatibility

Table 1: Quantitative guidelines for solubility enhancers in biological assays.

Solvent / AdditiveMechanism of ActionMax Recommended Conc. (In Vitro Cell Assays)Max Recommended Conc. (Biochemical Assays)
DMSO Disrupts hydrogen & halogen bonding; solvates hydrophobic core.≤ 0.5% - 1.0% (v/v)≤ 5.0% - 10.0% (v/v)
DMF Similar to DMSO, slightly less polar.≤ 0.1% (Highly toxic to cells)≤ 5.0% (v/v)
Tween-20 Non-ionic surfactant; forms protective micelles around hydrophobic residues.0.01% - 0.1% (v/v)0.1% - 0.5% (v/v)
Cyclodextrins (HP-β-CD) Encapsulates the 2-iodophenyl ring within a hydrophobic cavity.1.0% - 5.0% (w/v)Up to 10.0% (w/v)

Part 3: Visualizations of Solubilization Logic

SolubilizationWorkflow Start Dry Peptide containing 2-I-Phe-OMe Calc Calculate Net Charge (C-term = 0 due to ester) Start->Calc Hydrophobic Hydrophobic > 50% or Net Charge = 0 Calc->Hydrophobic Charged Net Charge ≥ +1 or ≤ -1 Calc->Charged Organic Dissolve in 100% DMSO (Concentrated Stock) Hydrophobic->Organic Aqueous Attempt Aqueous Buffer (Acidic or Basic) Charged->Aqueous Assess Is it clear? Aqueous->Assess Dilute Dilute dropwise into assay buffer + Tween-20 Organic->Dilute Assess->Organic No (Cloudy) Success Soluble Peptide for Assay Assess->Success Yes (Clear) Dilute->Success

Caption: Step-by-step decision matrix for solubilizing highly hydrophobic iodinated peptides.

AggregationMechanism cluster_0 Aqueous Environment (Failure) cluster_1 DMSO / Carrier Protein Environment (Success) P1 Peptide Monomer Agg Hydrogel / Amorphous Aggregate P1->Agg Halogen Bonding & π-π Stacking P2 Peptide Monomer P2->Agg Hydrophobic Collapse P3 Peptide Monomer Solv DMSO Solvation Shell or BSA Encapsulation P3->Solv Disruption of Intermolecular Bonds Soluble Stable Soluble Monomer Solv->Soluble

Caption: Mechanistic pathways of 2-I-Phe-OMe peptide aggregation versus successful solvation.

Part 4: Frequently Asked Questions (FAQs)

Q: I am observing a thick, gel-like substance forming instead of a standard powder precipitate. Why? A: You are observing supramolecular hydrogelation . Halogenated phenylalanines (especially iodinated ones) are notorious for driving rapid self-assembly into β-sheet-like fibrillar networks. The highly polarizable iodine atom creates strong, directional halogen bonds that cross-link the peptide chains, trapping water in a rigid matrix . To break this gel, you must disrupt the halogen bonds using a strong hydrogen-bond acceptor solvent like DMSO, coupled with gentle heat and sonication.

Q: Can I modify the peptide sequence to improve solubility without losing the 2-iodophenylalanine? A: Yes. If you are still in the drug development or sequence discovery phase, consider these structural modifications to rescue solubility :

  • Remove the Methyl Ester: If the C-terminal ester is not strictly required for your assay (e.g., for cell permeability), hydrolyze it to the free carboxylic acid. This restores a negative charge at physiological pH, significantly improving aqueous solubility.

  • Add a Hydrophilic Tag: Append a short sequence of charged residues (e.g., Lys-Lys-Lys or Arg-Arg) to the N-terminus to shift the isoelectric point and increase polarity.

  • PEGylation: Conjugate a mini-PEG (polyethylene glycol) spacer to the N-terminus. This dramatically increases the hydrodynamic radius and masks the hydrophobicity of the iodine atom.

Q: Does the position of the iodine (ortho vs. para) affect solubility? A: Yes. The ortho position (2-iodo) creates significant steric hindrance against the peptide backbone, which can restrict conformational flexibility and expose the hydrophobic face of the aromatic ring to the solvent. Conversely, para-substituted halogens (4-iodo) typically exhibit even stronger linear halogen bonding, which can actually worsen hydrogelation compared to the ortho configuration .

References

  • Cavallo, G., et al. "Halogen Bonding beyond Crystals in Materials Science." The Journal of Physical Chemistry B, ACS Publications.[Link]

  • Fosgerau, K., & Hoffmann, T. "A Comprehensive Review on Current Advances in Peptide Drug Development and Design." Pharmaceuticals, MDPI.[Link]

  • Ishikawa, M., & Hashimoto, Y. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Garcia, A. M., et al. "Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly." Langmuir, NIH PubMed Central.[Link]

  • Li, Y., et al. "Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy." Signal Transduction and Targeted Therapy, NIH PubMed Central.[Link]

overcoming steric hindrance when coupling Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide and amide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the coupling of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride .

Coupling this specific unnatural amino acid presents a dual challenge: neutralizing the hydrochloride salt without triggering side reactions, and overcoming the severe steric bottleneck caused by the bulky ortho-iodo benzyl side chain. This guide provides field-proven, mechanistically grounded solutions to maximize your coupling yields.

Mechanistic Insight: The Steric Bottleneck

To solve a coupling failure, you must first understand the physical chemistry causing it. Iodine is a massive halogen with a van der Waals radius of approximately 1.98 Å. When positioned at the ortho position of a phenylalanine derivative, it creates severe steric clash with the amino acid backbone. This restricts the rotation of the Cα​−Cβ​ bond, effectively locking the molecule into conformers that physically shield the α -amino nucleophile.

Standard coupling reagents (like HBTU or DIC/HOBt) generate active esters that lack the reactivity needed to penetrate this steric shield at room temperature[1]. Furthermore, because the amine is supplied as a hydrochloride (HCl) salt, it remains protonated and non-nucleophilic until properly freebased in situ.

Workflow Acyl N-Protected Carboxylic Acid ActiveEster Highly Reactive Oxyma Active Ester Acyl->ActiveEster Activation Reagent COMU + Oxyma + DIEA Reagent->ActiveEster Coupling Aminolysis: Overcoming Steric Clash ActiveEster->Coupling AmineSalt Methyl 2-amino-3-(2-iodophenyl) propanoate HCl FreeAmine Sterically Hindered Free Amine AmineSalt->FreeAmine Neutralization Base In Situ Freebasing (DIEA or TMP) Base->FreeAmine FreeAmine->Coupling MW Microwave Heating (75°C, 15 min) MW->Coupling Kinetic Energy Product Target Coupled Amide (High Yield, Low Epimerization) Coupling->Product

Mechanistic workflow for coupling sterically hindered o-iodo-phenylalanine using COMU and microwaves.

Troubleshooting Guide & FAQs

Q1: My coupling yield is stalling below 20% using standard HBTU/HOBt protocols. Why? A1: HBTU generates an OBt (benzotriazole) active ester. OBt esters simply do not possess the electrophilicity required to overcome the high activation energy barrier of your sterically shielded ortho-iodo amine[1]. Solution: Switch to a third-generation uronium reagent like COMU . COMU generates an Oxyma-based active ester, which is significantly more reactive due to its enhanced leaving group ability and the hydrogen-bond accepting morpholino skeleton[2]. It matches or exceeds HATU's efficiency for hindered amines while avoiding explosive hazards[3].

Q2: How should I handle the Hydrochloride (HCl) salt to ensure the amine is fully nucleophilic? A2: If the HCl salt is not fully neutralized, the amine remains protonated ( NH3+​ ) and cannot attack the active ester. However, adding excessive base can cause base-catalyzed epimerization (racemization) of the activated acyl donor via oxazolone formation. Solution: Use a controlled stoichiometric excess of a non-nucleophilic base. N,N-Diisopropylethylamine (DIEA) at 2.5 to 3.0 equivalents relative to the amine HCl salt is standard. For highly epimerization-sensitive acyl donors, substitute DIEA with 2,4,6-trimethylpyridine (TMP/collidine), which provides sufficient basicity for freebasing without abstracting the alpha-proton of the active ester[4].

Q3: Can I use heat to force the reaction, and what are the risks? A3: Yes, thermal energy is often required to overcome this specific steric clash. However, prolonged conductive heating allows time for side reactions (like guanidinylation or epimerization) to dominate. Solution: Utilize Microwave-Assisted Peptide Synthesis (MAPS) . Microwave irradiation directly excites the polar solvent (DMF/NMP) and the dipole moments of the reagents, providing rapid kinetic energy that accelerates aminolysis before degradation pathways can compete[5].

Troubleshooting Start Low Yield or Incomplete Coupling? Check1 Coupling Reagent Start->Check1 Check2 Amine Freebasing Start->Check2 Check3 Reaction Kinetics Start->Check3 Sol1 Switch HBTU/HOBt to COMU or HATU Check1->Sol1 If OBt ester used Sol2 Ensure 2.5-3.0 eq DIEA vs HCl Salt Check2->Sol2 If amine remains protonated Sol3 Apply Microwave Irradiation (75°C) Check3->Sol3 If room temp is too slow

Troubleshooting decision tree for resolving low yields in sterically hindered amide couplings.

Comparative Data for Hindered Couplings

To justify reagent selection, the following table summarizes the performance of common coupling reagents when applied to sterically hindered amino acids (such as N-methylated or ortho-substituted phenylalanines)[1][3][6].

Coupling ReagentActive Ester GeneratedRelative ReactivityRacemization SuppressionSuitability for o-Iodo-PheSafety Profile
HBTU / TBTU OBtModerateLowPoor (High failure rate)Standard
HCTU 6-Cl-OBtModerate-HighModerateFair (Requires heat)Standard
HATU OAtVery HighHighExcellentExplosive hazard
COMU OxymaVery HighVery HighOptimal Non-explosive

Validated Experimental Protocol: Microwave-Assisted COMU Coupling

This protocol is designed as a self-validating system . It includes analytical checkpoints to ensure the amine HCl salt is successfully neutralized and coupled before proceeding to purification.

Materials Required:

  • Amine: Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (1.0 eq)

  • Acyl Donor: N-Protected Carboxylic Acid (1.5 eq)

  • Coupling Reagent: COMU (1.5 eq)

  • Base: DIEA (3.0 eq)

  • Solvent: Anhydrous DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Preparation of the Acyl Donor (Activation):

    • In a dry microwave-safe reaction vial, dissolve the N-Protected Carboxylic Acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF (concentration ~0.2 M).

    • Add DIEA (1.5 eq) to the mixture. The solution will exhibit a distinct color change (typically yellow/orange), indicating the formation of the highly reactive Oxyma active ester[4].

    • Allow pre-activation to proceed for exactly 2 minutes at room temperature.

  • In Situ Freebasing of the Amine:

    • In a separate vial, dissolve the Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (1.0 eq) in a minimum volume of DMF.

    • Add DIEA (1.5 eq) to this amine solution. Causality Note: This specific stoichiometry neutralizes the HCl salt, exposing the free nucleophilic amine without leaving a massive excess of base that could trigger epimerization later.

  • Coupling & Microwave Irradiation:

    • Transfer the freebased amine solution into the activated acyl donor vial.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate at 75°C for 15 minutes (or 60°C for 30 minutes if the acyl donor is highly prone to epimerization)[7][8].

  • Self-Validation Check (Crucial):

    • Before workup, remove a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: Monitor the disappearance of the free amine mass ( [M+H]+≈306.0 ). Do not proceed to workup until amine consumption is >95%. If incomplete, add an additional 0.5 eq of COMU/DIEA and irradiate for 5 more minutes.

  • Workup:

    • Quench the reaction by diluting with Ethyl Acetate.

    • Wash sequentially with 5% NaHCO3​ (aq), 1M KHSO4​ (aq), and brine. The water-soluble byproducts of COMU (unlike HATU) will easily partition into the aqueous layer, leaving a highly pure crude product in the organic phase[2].

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Available at:[Link]

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]

  • ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Available at:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl o-Iodophenylalaninate HCl vs. 4-Iodophenylalanine in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The incorporation of halogenated unnatural amino acids into peptides is a cornerstone of modern drug discovery, enabling late-stage diversification via transition-metal catalysis. However, the position of the halogen and the physical state of the amino acid drastically dictate the success of these reactions. This guide provides an objective, data-driven comparison between Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride (the esterified, ortho-iodo salt) and 4-iodophenylalanine (the zwitterionic, para-iodo free acid) in cross-coupling workflows.

Structural & Electronic Profiling: The Causality of Reactivity

To master cross-coupling on these substrates, researchers must understand the physical and electronic barriers inherent to their structures.

  • Steric Hindrance: The para-position in 4-iodophenylalanine is entirely unimpeded. This allows for rapid, quantitative oxidative addition by Pd(0) species, making it a [1]. Conversely, the ortho-position in Methyl 2-amino-3-(2-iodophenyl)propanoate is highly sterically hindered by the adjacent chiral amino acid side chain. This bulk significantly raises the activation energy for both oxidative addition and the subsequent transmetalation step, often requiring specialized ligands and elevated temperatures[2].

  • Competitive Chelation (The Catalyst Trap): When the HCl salt of the ortho-derivative is neutralized, the liberated α -amine and ester carbonyl act as strong σ -donors. Following oxidative addition, these groups can coordinate to the electrophilic Pd(II) center. This proximity effect leads to [3], which act as a thermodynamic sink, trapping the catalyst off-cycle and halting the reaction.

  • Solubility and Salt Form: 4-iodophenylalanine exists as a zwitterion, rendering it largely insoluble in standard organic cross-coupling solvents (e.g., Toluene, THF). It necessitates aqueous biphasic conditions or prior Boc/Fmoc protection[1]. Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is highly soluble in polar organics, but introduces a stoichiometric equivalent of HCl. If standard base equivalents are used, the reaction will stall because the base is consumed by the acid rather than activating the cross-coupling partners.

Quantitative Reactivity Comparison

The following tables summarize the physicochemical properties and empirical reactivity profiles of both substrates under standard catalytic conditions.

Table 1: Physicochemical & Structural Comparison

FeatureMethyl 2-amino-3-(2-iodophenyl)propanoate HCl4-Iodophenylalanine
Isomer Geometry ortho-iodopara-iodo
Physical Form Hydrochloride salt, methyl esterZwitterionic free amino acid
Solubility Profile Soluble in polar organics (MeOH, DMF, DMSO)Soluble in aqueous acids/bases; insoluble in organics
Steric Hindrance High (adjacent to chiral alkyl chain)Low (unimpeded C-I bond)
Chelation Risk High (N,O-palladacycle formation)Low (functional groups distant from C-I bond)

Table 2: Cross-Coupling Reactivity Profile

Reaction TypeMethyl o-Iodophenylalaninate HCl4-Iodophenylalanine
Suzuki-Miyaura Sluggish; requires bulky ligands (e.g., SPhos) & excess baseFast; standard ligands ( PPh3​ , dppf) suffice
Sonogashira Prone to homocoupling; requires prolonged heating[4]
Base Requirement ≥3.0 equiv (1.0 equiv consumed by HCl)1.5 - 2.0 equiv
Typical Yields 40% - 65% (Highly condition-dependent)85% - 98% (Robust across conditions)
Mechanistic Divergence & Pathway Mapping

The mechanistic pathways below illustrate why 4-iodophenylalanine undergoes unimpeded coupling, while the ortho-derivative requires specific interventions to prevent catalyst trapping.

G A 4-Iodophenylalanine (Unimpeded C-I bond) C Oxidative Addition (Fast, Quantitative) A->C B Pd(0) Catalyst (e.g., Pd(PPh3)4) B->C D Transmetalation (Boronic Acid) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F p-Biaryl Amino Acid (High Yield) E->F

Catalytic cycle of 4-iodophenylalanine showing unimpeded Suzuki cross-coupling.

G A Methyl o-Iodophenylalaninate HCl (Sterically Hindered) B Base Neutralization (Free Amine Formation) A->B >2.5 eq Base C Pd(0) Oxidative Addition (High Activation Energy) B->C D Off-Cycle Palladacycle (N,O-Chelation Dead End) C->D Standard Ligands (Catalyst Trap) E Transmetalation (Requires Buchwald Ligands) C->E Bulky Ligands (SPhos) (Forces Catalytic Cycle) F o-Biaryl Product (Moderate Yield) E->F

Mechanistic divergence in o-iodophenylalanine coupling due to steric and chelation effects.

Self-Validating Experimental Protocols
Protocol A: Aqueous-Biphasic Suzuki-Miyaura Coupling of 4-Iodophenylalanine

This protocol leverages the zwitterionic nature of the unprotected amino acid, utilizing a biphasic system to achieve high yields without prior functional group protection.

  • Reagent Assembly: To a Schlenk flask, add 4-iodophenylalanine (1.0 equiv), arylboronic acid (1.2 equiv), and Na2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/EtOH/ H2​O (2:1:1 v/v/v) to achieve a 0.1 M concentration.

    • Causality: The aqueous phase dissolves the amino acid and base, while the organic phase stabilizes the catalyst and dissolves the boronic acid, allowing reaction at the interface[1].

  • Catalyst Introduction: Under a positive flow of argon, add Pd(PPh3​)4​ (0.05 equiv).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4-6 hours.

  • System Validation / QC: Take a 10 µL aliquot of the aqueous layer, dilute in MeCN/ H2​O , and analyze via LC-MS. The system is validated when the starting mass (m/z 292 for 4-I-Phe) shifts entirely to the expected biaryl mass, with <5% of the des-iodo byproduct (m/z 166).

  • Workup: Cool to room temperature, separate the aqueous layer, and acidify to pH 4-5 using 1M HCl to precipitate the pure biaryl amino acid.

Protocol B: Buchwald-Ligand Enabled Suzuki Coupling of Methyl o-Iodophenylalaninate HCl

This protocol is specifically engineered to overcome the stoichiometric acid presence and the severe chelation/steric risks of the ortho-isomer.

  • Reagent Assembly: To an oven-dried vial, add Methyl 2-amino-3-(2-iodophenyl)propanoate HCl (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

    • Causality: Exactly 1.0 equivalent of K3​PO4​ is instantly consumed to neutralize the HCl salt. The remaining 2.0 equivalents are required to form the reactive boronate complex necessary for transmetalation.

  • Catalyst & Ligand Addition: Add Pd2​(dba)3​ (0.025 equiv) and SPhos (0.10 equiv).

    • Causality: SPhos is an extremely bulky, electron-rich biaryl phosphine. Its steric volume physically blocks the liberated α -amine from chelating the Pd(II) center, preventing the formation of an inactive palladacycle and forcing the catalytic cycle forward.

  • Solvent Addition: Add degassed Toluene/ H2​O (10:1 v/v, 0.1 M).

  • Reaction: Seal the vial and heat to 100 °C for 12-18 hours.

    • Causality: The elevated temperature is mandatory to overcome the high activation energy barrier imposed by the ortho-steric clash[2].

  • System Validation / QC: Monitor via TLC (Hexanes/EtOAc) and LC-MS. The system is validated if the free base forms immediately upon addition of K3​PO4​ (complete dissolution of the salt) and no persistent intermediate mass (indicating catalyst trapping) is observed after 4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Molecules / Catalysts (MDPI) URL:[Link]

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester Source: Organometallics (ACS Publications) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of related compounds to offer a robust, predictive guide for researchers, scientists, and drug development professionals. We will explore the expected fragmentation pathways under common ionization techniques, compare these with known patterns of similar molecules, and provide a foundational experimental protocol for empirical validation.

Introduction: The Rationale Behind Fragmentation Analysis

In drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry is a cornerstone analytical technique for determining molecular weight and elucidating the structure of molecules.[1] The fragmentation pattern of a molecule in a mass spectrometer is a reproducible fingerprint that provides vital structural information. Understanding these patterns is crucial for identifying unknown compounds, confirming the structure of synthesized molecules, and studying metabolic pathways.

Methyl 2-amino-3-(2-iodophenyl)propanoate is a derivative of the amino acid phenylalanine, featuring an iodine atom on the phenyl ring and a methyl ester group. These modifications introduce unique fragmentation behaviors that can be predicted by understanding the fundamental principles of mass spectrometry.[2] This guide will focus on the fragmentation patterns expected from both Electron Ionization (EI) and Electrospray Ionization (ESI), two of the most common ionization techniques.

Predicted Fragmentation Pathways of Methyl 2-amino-3-(2-iodophenyl)propanoate

The structure of Methyl 2-amino-3-(2-iodophenyl)propanoate lends itself to several predictable fragmentation pathways. The primary sites for fragmentation will be the ester group, the bond between the alpha-carbon and the benzyl group, and the bonds within the amino acid backbone. The presence of the iodine atom also introduces the possibility of unique fragmentation events.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[3] The initial event is the formation of a molecular ion (M⁺˙).

A summary of the predicted major fragment ions in the EI mass spectrum is presented in Table 1.

m/z Proposed Fragment Structure Fragmentation Pathway
319[C₁₀H₁₂INO₂]⁺˙Molecular Ion (M⁺˙)
260[C₉H₁₀INO]⁺Loss of the methoxycarbonyl radical (•COOCH₃)
192[C₉H₁₀IN]⁺Subsequent loss of carbon monoxide (CO) from m/z 260
217[C₇H₆I]⁺Benzylic cleavage, loss of the amino acid backbone
91[C₇H₇]⁺Tropylium ion (less likely due to iodine)
74[C₃H₈NO₂]⁺Cleavage at the benzylic position, charge retained on the amino acid portion

Logical Flow of EI Fragmentation:

EI_Fragmentation M [M]⁺˙ (m/z 319) F260 [M-COOCH₃]⁺ (m/z 260) M->F260 - •COOCH₃ F217 [C₇H₆I]⁺ (m/z 217) M->F217 Benzylic Cleavage F74 [C₃H₈NO₂]⁺ (m/z 74) M->F74 Benzylic Cleavage F192 [M-COOCH₃-CO]⁺ (m/z 192) F260->F192 - CO ESI_Fragmentation MH [M+H]⁺ (m/z 320) MH_H2O [M+H-H₂O]⁺ (m/z 302) MH->MH_H2O - H₂O MH_MeOH [M+H-CH₃OH]⁺ (m/z 260) MH->MH_MeOH - CH₃OH Immonium Immonium Ion (m/z 152) MH->Immonium Formation of Immonium Ion F217 [C₇H₆I]⁺ (m/z 217) MH_MeOH->F217 - (CO + NH₃)

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated Methyl 2-amino-3-(2-iodophenyl)propanoate.

Comparative Analysis with Related Compounds

The predicted fragmentation patterns can be benchmarked against the known fragmentation of similar molecules.

Comparison with Phenylalanine Methyl Ester

The fragmentation of phenylalanine methyl ester is well-documented. A key fragmentation pathway is the loss of the methoxycarbonyl group to form an ion at m/z 120, which corresponds to the protonated benzylamine structure. [4][5]Another significant fragment is the tropylium ion at m/z 91, formed by rearrangement of the benzyl cation.

For our target molecule, the analogous loss of the methoxycarbonyl group would lead to an ion at m/z 260. The presence of the iodine atom is expected to make the formation of a tropylium-like ion less favorable, with the charge more likely to be retained on the iodine-containing fragment.

Comparison with other Halogenated Phenylalanines

Halogen atoms can influence fragmentation patterns. For instance, in chloro- and bromo-substituted compounds, the isotopic pattern of the halogen provides a clear signature. While iodine is monoisotopic, its presence significantly increases the mass of the fragments containing it. The C-I bond is also weaker than C-H, C-C, and C-Br bonds, which might introduce fragmentation pathways involving the loss of iodine, although this is generally less common in ESI.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often involves orthogonal analytical techniques.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure elucidation.Lower sensitivity than mass spectrometry, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.The "gold standard" for structure determination.Requires a single crystal of sufficient quality, which can be difficult to obtain.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a general workflow for acquiring mass spectrometry data for Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride.

Workflow for MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Dissolve sample in appropriate solvent (e.g., Methanol/Water) Infusion Direct Infusion or LC Introduction Sample->Infusion FullScan Full Scan MS (to find [M+H]⁺) Infusion->FullScan MSMS Tandem MS (MS/MS) (Fragment [M+H]⁺) FullScan->MSMS Interpretation Interpret Fragmentation Pattern MSMS->Interpretation Comparison Compare with Predicted Fragments & Databases Interpretation->Comparison

Caption: General experimental workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride in 1 mL of a 50:50 mixture of methanol and water. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation (ESI-MS/MS):

    • Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization source.

    • Set the ionization mode to positive.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan MS:

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated molecule, [M+H]⁺ (expected at m/z 320).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 320) as the precursor ion.

    • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

    • Vary the collision energy (e.g., in steps from 10 to 40 eV) to observe the formation and evolution of fragment ions.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride. By leveraging established principles of mass spectrometry and comparing with known fragmentation of related compounds, we have constructed a scientifically grounded framework for the interpretation of experimental data. The provided experimental protocol offers a starting point for researchers to empirically validate these predictions. The combination of predictive analysis and empirical data will ultimately lead to a complete and confident structural characterization of this molecule.

References

  • Vertex AI Search. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. Institute for Atomic Research and Department of Chemistry.
  • Vékey, K., & Drahos, L. (2002). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry, 13(5), 556-573.
  • Wikipedia. (2024).
  • Chemistry LibreTexts. (2023).
  • Faludi, M., & Drahos, L. (2019).
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Chinese Journal of Natural Medicines. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode.

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A Comparative Guide to Validating Enantiomeric Excess of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride: Polarimetry vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not merely a matter of academic interest; it is a critical determinant of its pharmacological activity and safety profile. The two enantiomers of a chiral drug can exhibit vastly different biological effects, with one being therapeutic while the other might be inactive or even toxic. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control in the pharmaceutical industry. This guide provides a comprehensive comparison of two widely employed analytical techniques for this purpose: the classical method of polarimetry and the modern, high-resolution technique of chiral High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings, practical applications, and inherent limitations of each method, using Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride as our model compound.

The Principle of Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. It is calculated using the following formula:

% ee = (|[Major Enantiomer] - [Minor Enantiomer]| / ([Major Enantiomer] + [Minor Enantiomer])) x 100

This guide will explore two distinct methodologies for quantifying this crucial parameter.

Method 1: Polarimetry - A Rapid Assessment of Optical Purity

Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1] This rotation, known as optical rotation, is a fundamental property of chiral molecules. The magnitude and direction of the rotation are directly proportional to the concentration of the enantiomeric excess in the sample.

Causality Behind Experimental Choices in Polarimetry

The foundation of polarimetry lies in Biot's Law, which states that the observed optical rotation (α) is dependent on the specific rotation ([α]), the path length of the sample cell (l), and the concentration of the sample (c). The specific rotation is an intrinsic property of a pure enantiomer under specific conditions (temperature, solvent, and wavelength of light).[2] Therefore, to determine the enantiomeric excess of a sample, one must first know the specific rotation of the pure, desired enantiomer.

Crucial Prerequisite: Determining the Specific Rotation of Pure Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

A thorough search of the scientific literature did not yield a published value for the specific rotation of either the (S) or (R) enantiomer of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride. This is a critical piece of information that must be experimentally determined before polarimetry can be used for quantitative analysis of enantiomeric excess. This is achieved by obtaining a sample of the highest possible enantiomeric purity and measuring its optical rotation under defined conditions.

For the purpose of illustrating the principles and calculations in this guide, we will use the specific rotation of a structurally similar and well-characterized compound, L-Phenylalanine methyl ester hydrochloride , which is reported as [α]D20 = +37.0 ± 2º (c=2 in EtOH). This value is for illustrative purposes only and should not be used for the actual analysis of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride.

Experimental Protocol: Polarimetry

Objective: To determine the enantiomeric excess of a sample of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride.

Materials:

  • Polarimeter (Sodium D-line, 589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flasks

  • Analytical balance

  • Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride sample

  • Ethanol (or other suitable solvent)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, using a blank solvent-filled cell to set the zero point.

  • Sample Preparation:

    • Accurately weigh a known mass of the Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride sample.

    • Dissolve the sample in a known volume of solvent (e.g., ethanol) in a volumetric flask to achieve a precise concentration (c, in g/mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed optical rotation (α) at a constant temperature (e.g., 20°C).

  • Calculation:

    • Calculate the specific rotation of the sample ([α]obs) using the formula: [α]obs = α / (c * l)

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]obs / [α]max) x 100 where [α]max is the experimentally predetermined specific rotation of the pure enantiomer of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Enantiomeric Separation

Chiral HPLC is a powerful and versatile chromatographic technique that physically separates the enantiomers of a chiral compound.[3] This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[4] The relative peak areas of the two enantiomers in the resulting chromatogram are then used to accurately calculate the enantiomeric excess.

Causality Behind Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase and mobile phase. For amino acid derivatives like Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have proven to be effective.[5][6][7] The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve baseline resolution of the enantiomeric peaks.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of a sample of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride by separating and quantifying its enantiomers.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Daicel CHIRALPAK® series or equivalent)

  • Mobile phase solvents (HPLC grade hexane and isopropanol)

  • Volumetric flasks

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride sample

  • Racemic standard of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Procedure:

  • Method Development (if necessary):

    • Dissolve the racemic standard in the mobile phase.

    • Inject the racemic standard onto the chiral column and monitor the separation.

    • Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve baseline resolution (Rs > 1.5) of the two enantiomer peaks.

  • Sample Preparation:

    • Accurately weigh a known mass of the Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride sample.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the HPLC system to the optimized conditions (mobile phase, flow rate, column temperature, and UV detection wavelength).

    • Inject a known volume of the prepared sample solution.

    • Record the chromatogram.

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to the two enantiomers based on their retention times (confirmed by the injection of the racemic standard).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|[Area_major - Area_minor]| / (Area_major + Area_minor)) x 100 where Area_major and Area_minor are the peak areas of the major and minor enantiomers, respectively.

Head-to-Head Comparison: Polarimetry vs. Chiral HPLC

FeaturePolarimetryChiral HPLC
Principle Measures the bulk optical rotation of a solution.Physically separates and quantifies individual enantiomers.
Accuracy Lower; can be affected by the presence of other optically active impurities.High; provides a direct and accurate measure of each enantiomer.
Sensitivity Lower; requires higher sample concentrations.[8][9]High; can detect and quantify trace amounts of the minor enantiomer.[8]
Specificity Non-specific; measures the net rotation of all chiral compounds in the sample.Highly specific; separates the target enantiomers from each other and from other impurities.
Speed Fast; measurements can be taken in minutes.Slower; run times are typically longer due to the chromatographic separation.
Sample Purity Requires highly pure samples for accurate results.Can be used with less pure samples, as impurities are often separated from the enantiomers of interest.
Information Provided Provides the enantiomeric excess of the bulk sample.Provides the enantiomeric excess, the retention time of each enantiomer, and information on other impurities.
Cost Relatively low instrument cost.Higher instrument and column costs.

Visualizing the Workflows

Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Weigh Sample B Dissolve in Solvent A->B D Measure Optical Rotation (α) B->D C Calibrate Polarimeter C->D E Calculate Specific Rotation ([α]obs) D->E F Calculate % ee E->F

Caption: Experimental workflow for determining enantiomeric excess using polarimetry.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C E Inject Sample C->E D Inject Racemic Standard (Method Dev.) D->E F Record Chromatogram E->F G Integrate Peak Areas F->G H Calculate % ee G->H

Caption: Experimental workflow for determining enantiomeric excess using chiral HPLC.

Conclusion and Recommendations

Both polarimetry and chiral HPLC are valuable tools for the validation of enantiomeric excess. The choice between the two techniques is contingent upon the specific requirements of the analysis.

Polarimetry serves as a rapid and cost-effective method for routine quality control checks, particularly when dealing with highly pure samples and when the specific rotation of the pure enantiomer is known. Its primary limitation is its lack of specificity, which can lead to inaccurate results if other optically active impurities are present.

Chiral HPLC , on the other hand, is the unequivocal method of choice for accurate and reliable determination of enantiomeric excess.[3] Its ability to physically separate enantiomers provides unambiguous and quantifiable data, even in the presence of other impurities. For drug development and regulatory submissions, where accuracy and specificity are paramount, a validated chiral HPLC method is indispensable.

In a robust quality control strategy, polarimetry can be employed as a high-throughput screening tool for in-process controls, while chiral HPLC should be utilized for final product release and for any investigations requiring the highest degree of accuracy and precision.

References

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Semantic Scholar. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate. [Link]

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A Comparative Guide to the Steric Effects of Ortho-iodo vs. Para-iodo Phenylalanine Methyl Ester Hydrochlorides

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and synthetic chemistry, understanding the nuanced effects of molecular geometry is paramount. The substitution pattern of an aromatic ring, particularly the choice between an ortho- and a para- isomer, can profoundly influence a molecule's conformational freedom, reactivity, and biological interactions. This guide provides an in-depth comparison of the steric effects of two critical building blocks: ortho-iodo-L-phenylalanine methyl ester hydrochloride and para-iodo-L-phenylalanine methyl ester hydrochloride. By synthesizing structural data, reactivity principles, and computational insights, we aim to equip scientists with the knowledge to strategically select the appropriate isomer for their research objectives.

The Fundamental Difference: A Story of Proximity and Repulsion

The core distinction between the ortho- and para- isomers lies in the spatial relationship between the bulky iodine atom and the amino acid side chain. In the para- isomer, the iodine atom is positioned at the opposite end of the phenyl ring from the alaninyl side chain, resulting in a sterically unhindered molecule. In stark contrast, the ortho- isomer forces the large iodine atom and the side chain into close proximity. This "through-space" interaction, often termed the "ortho effect," is the primary driver of the significant differences in their chemical and physical properties[1].

The immediate consequence of this proximity in the ortho- isomer is a significant steric clash. This repulsion forces the side chain to adopt a restricted set of conformations, twisting it out of the plane of the benzene ring to minimize van der Waals strain[1]. This conformational rigidity is a key feature that distinguishes it from the more flexible para- isomer.

Structural Analysis: A Tale of Two Geometries

The most telling parameter is the dihedral angle between the plane of the phenyl ring and the substituents on the side chain. In the ortho- isomer, this angle is expected to be significantly larger to alleviate the steric strain between the iodine atom and the side chain.

Parameterortho-iodo-phenyl methyl-amide[2]para-iodo-L-phenylalanine (in peptides)Interpretation
Dihedral Angle (Cortho-Cipso-Cα-N) ~86-89°Expected to be smaller and more flexibleThe large dihedral angle in the ortho- analogue confirms that the side chain is twisted significantly out of the plane of the phenyl ring to avoid the iodine atom.
Cipso-Cortho-I Bond Angle ~120°Not ApplicableStandard bond angle for an sp² carbon.
C-I Bond Length ~2.1 Å~2.1 ÅThe carbon-iodine bond length is consistent between the isomers.

This structural data strongly suggests that the ortho-isomer is a more rigid, conformationally constrained molecule. This has significant implications for its use in peptide synthesis, where it can be used to induce specific turns or folds in a peptide backbone[].

G cluster_ortho ortho-iodo Phenylalanine (Side View) cluster_para para-iodo Phenylalanine (Side View) ortho_ring Phenyl Ring ortho_I Iodine ortho_ring->ortho_I ortho_sidechain Alanine Side Chain ortho_ring->ortho_sidechain ortho_steric Steric Clash para_ring Phenyl Ring para_I Iodine para_ring->para_I para_sidechain Alanine Side Chain para_sidechain->para_ring

Caption: Steric clash in the ortho- vs. para- isomer.

Impact on Chemical Reactivity

The steric hindrance imposed by the ortho-iodine atom has a profound impact on the reactivity of the molecule, particularly in reactions that involve the iodine atom or the adjacent positions on the ring. A prime example is the palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental in modern drug discovery.

In these reactions, the catalytic cycle often involves the oxidative addition of the palladium catalyst to the carbon-iodine bond. The bulky ortho-substituent can significantly hinder the approach of the large palladium complex to the reaction center, thereby slowing down the reaction rate compared to the sterically accessible para-isomer[4].

Reaction TypeGeneral Observation for ortho-Substituted HaloarenesImplication for ortho-iodo Phe-OMe
Suzuki Coupling Slower reaction rates compared to para-isomers due to steric hindrance around the C-I bond[5][6].Expected to be a less efficient substrate than its para-counterpart.
Sonogashira Coupling The rate-determining step, oxidative addition, is impeded by bulky ortho-substituents[7].Slower coupling kinetics are anticipated.
Heck Coupling Similar to other cross-coupling reactions, steric bulk at the ortho-position decreases reactivity.Lower yields or harsher reaction conditions may be required.

This difference in reactivity can be exploited for selective synthesis. For instance, in a molecule with multiple halogen atoms, a less sterically hindered halogen will react preferentially[5].

Computational Analysis of Steric Parameters

To quantify the steric differences between the two isomers, computational methods offer a powerful and accessible approach. Molecular mechanics and quantum mechanics calculations can provide valuable insights into the steric energy and the spatial arrangement of atoms. A common method to evaluate steric hindrance is to calculate the steric energy of the molecule, which is a measure of the intramolecular strain resulting from non-bonded interactions[8].

A straightforward computational workflow can be employed to compare the two isomers:

G start Build 3D Structures (ortho- & para-isomers) geom_opt Geometry Optimization (e.g., DFT with B3LYP/cc-pVTZ) start->geom_opt energy_calc Single Point Energy Calculation (Molecular Mechanics - MMFF94) geom_opt->energy_calc analysis Compare Steric Energies & Dihedral Angles energy_calc->analysis

Caption: Workflow for computational steric analysis.

By following this protocol, a researcher can obtain quantitative data on the relative steric strain of the two isomers, providing a solid theoretical basis for selecting the appropriate compound for a specific application. The ortho- isomer is expected to have a significantly higher steric energy due to the repulsion between the iodine and the side chain.

Experimental Protocols

To provide a practical framework for researchers, we present detailed protocols for the synthesis of both isomers and a kinetic experiment to quantify their reactivity differences.

Synthesis of Iodo-Phenylalanine Methyl Ester Hydrochlorides

The synthesis of both isomers can be achieved from the corresponding iodo-L-phenylalanine precursors. The esterification is typically carried out using thionyl chloride in methanol, which also provides the hydrochloride salt.

Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride Derivatives [9][10]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the starting amino acid (ortho- or para-iodo-L-phenylalanine) (1.0 equiv).

  • Suspension: Suspend the amino acid in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 equiv) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is the desired methyl ester hydrochloride. It can be further purified by recrystallization from a mixture of methanol and diethyl ether.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of Sonogashira Coupling

To experimentally validate the predicted differences in reactivity, a kinetic study can be performed. The Sonogashira coupling is an excellent model reaction for this purpose. The progress of the reaction can be monitored by taking aliquots at specific time points and analyzing them by GC-MS or NMR spectroscopy.

G setup Reaction Setup (Schlenk flask, inert atm.) sampling Initiate Reaction & Withdraw Aliquots (t = 0, 5, 10, ... min) setup->sampling quench Quench Aliquot (e.g., with water) sampling->quench analysis Analyze by GC-MS (vs. internal standard) quench->analysis plot Plot [Reactant] vs. Time & Determine Rate analysis->plot

Caption: Experimental workflow for kinetic analysis.

Protocol: Kinetic Analysis of Sonogashira Coupling [11][12][13]

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the iodo-phenylalanine methyl ester hydrochloride (ortho- or para-) (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane) for GC-MS analysis.

  • Initiation: Initiate the reaction by adding the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) and start a timer. Maintain the reaction at a constant temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Preparation: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and water. Prepare the sample for GC-MS analysis by filtering through a small plug of silica.

  • Analysis: Inject the prepared sample into the GC-MS. Determine the concentration of the starting material by integrating its peak area relative to the internal standard.

  • Data Analysis: Plot the concentration of the iodo-phenylalanine derivative versus time. The initial slope of this curve will give the initial reaction rate. Comparing the rates for the ortho- and para- isomers will provide a quantitative measure of their relative reactivity.

Conclusion

The choice between ortho-iodo and para-iodo phenylalanine methyl ester hydrochlorides is not trivial and has significant downstream consequences.

  • The ortho-isomer is sterically hindered, leading to a more rigid and conformationally constrained structure. This results in slower reaction rates in sterically sensitive reactions like cross-couplings but can be a valuable tool for introducing specific structural motifs in peptide design.

  • The para-isomer is sterically unhindered, offering greater conformational flexibility and higher reactivity in chemical transformations. It serves as a reliable building block when steric hindrance is not desired.

By understanding these fundamental differences, supported by structural data, reactivity principles, and computational analysis, researchers can make more informed and strategic decisions in their synthetic and medicinal chemistry endeavors.

References

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  • Process for the preparation of amino acid methyl esters. (n.d.).
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A Comparative Guide to the Spectroscopic Validation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is paramount. This guide provides a comprehensive framework for the spectroscopic validation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride, a key intermediate in various synthetic pathways. As Senior Application Scientists, we present not just a set of protocols, but a strategic approach to purity assessment, grounded in the principles of scientific integrity and supported by comparative data and established methodologies.

The hydrochloride salt of this iodinated phenylalanine derivative presents a unique analytical challenge. Its structure, comprising a stereocenter, a reactive iodine substituent, and an ester functional group, necessitates a multi-faceted spectroscopic approach to ensure the absence of process-related impurities, stereoisomers, and degradation products. This guide will navigate the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in achieving a holistic and reliable purity profile.

The Analytical Imperative: A Multi-Modal Approach

A single spectroscopic technique is rarely sufficient to unequivocally determine the purity of a complex molecule. Each method provides a unique window into the molecular structure and its potential contaminants. By integrating data from NMR, MS, and FTIR, we create a self-validating system where the strengths of one technique compensate for the limitations of another. This orthogonal approach is the cornerstone of robust quality control in the pharmaceutical industry, as emphasized by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[6][7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for unambiguous identification and the detection of even minor impurities.

The Causality Behind NMR for Purity Validation

The power of NMR in purity analysis stems from several key principles:

  • Chemical Shift Specificity: Each unique proton and carbon atom in Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride will have a characteristic chemical shift in the NMR spectrum. Any deviation from the expected shifts can indicate the presence of an impurity.

  • Signal Integration (¹H NMR): The area under each proton signal is directly proportional to the number of protons it represents. This allows for the quantification of the main compound relative to any proton-bearing impurities.

  • Spin-Spin Coupling (¹H NMR): The splitting patterns of proton signals provide information about adjacent protons, confirming the connectivity of the molecule. Impurities will likely exhibit different coupling patterns.

  • Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, ¹H NMR can be used for highly accurate quantitative analysis of the target compound.[6]

Expected Spectroscopic Data (Reference)

While a definitive, experimentally-derived spectrum for Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride is essential for absolute validation, we can predict the expected chemical shifts based on known data for similar structures, such as L-phenylalanine methyl ester hydrochloride.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.0125 - 145
α-CH~4.4~54
β-CH₂~3.3~36
O-CH₃~3.8~53
C=O-~170
C-I-~95

Note: These are predicted values and may vary based on the solvent and experimental conditions. A certified reference standard is required for definitive assignment.

Identifying Potential Impurities with NMR

The synthesis of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride can potentially introduce several impurities that can be identified by NMR:

  • Starting Materials: Residual 2-iodophenylalanine would show a free carboxylic acid proton signal (typically >10 ppm) and different shifts for the α-proton and β-protons.

  • Diastereomers: If a racemic or non-stereospecific synthesis is employed, the presence of the other enantiomer may not be directly distinguishable by standard NMR. Chiral NMR shift reagents or chromatography would be necessary for enantiomeric purity assessment.

  • Positional Isomers: Incomplete regioselectivity during the iodination step could lead to the formation of 3- or 4-iodophenylalanine derivatives. These would exhibit distinct aromatic proton splitting patterns in the ¹H NMR spectrum.

  • Over-iodination: The presence of di-iodinated species would result in a different number and pattern of aromatic signals.

  • Degradation Products: Hydrolysis of the methyl ester would regenerate the carboxylic acid. Oxidation or other degradation pathways could lead to a variety of byproducts with unique NMR signatures.[1][9][10]

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride sample and a similar amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Integrate all signals corresponding to the analyte and the internal standard.

    • Identify any signals that do not correspond to the analyte, solvent, or internal standard.

    • Calculate the purity of the sample based on the relative integration of the analyte and the internal standard.

Section 2: Mass Spectrometry (MS) - The Molecular Weight Fingerprint

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and identifying impurities based on their mass-to-charge ratio (m/z).[10][11] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of the main component and its impurities.

The Rationale for MS in Purity Validation
  • Molecular Ion Confirmation: The primary application of MS in this context is to confirm the presence of the molecular ion corresponding to Methyl 2-amino-3-(2-iodophenyl)propanoate.

  • Impurity Identification: MS can detect impurities with different molecular weights than the target compound. This is particularly useful for identifying starting materials, byproducts, and degradation products.

  • Fragmentation Analysis: The fragmentation pattern of the molecular ion can provide structural information, which can be used to confirm the identity of the compound and to elucidate the structure of unknown impurities.

Expected Mass Spectrum Data

Table 2: Expected m/z Values for Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Ion Formula Calculated m/z
[M+H]⁺ (free base)C₁₀H₁₃INO₂⁺306.00
[M-OCH₃]⁺C₉H₉INO⁺273.97
[M-COOCH₃]⁺C₈H₉IN⁺245.98

Note: The observed m/z values may vary slightly depending on the instrument and ionization method.

Experimental Protocol: LC-MS for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile containing a small amount of formic acid to facilitate ionization.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer (e.g., an electrospray ionization - time of flight [ESI-TOF] or Orbitrap instrument).

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of the target compound.

    • Examine the total ion chromatogram for any additional peaks, which may correspond to impurities.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight and potentially its structure based on fragmentation patterns.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Signature

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.[7][12][13] While not as structurally informative as NMR, it serves as an excellent tool for a quick identity check and for detecting certain types of impurities.

The Utility of FTIR in Purity Assessment
  • Functional Group Confirmation: The FTIR spectrum will show characteristic absorption bands for the functional groups present in Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride, such as the amine, ester carbonyl, and aromatic ring.

  • Detection of Gross Impurities: The presence of unexpected absorption bands can indicate the presence of impurities with different functional groups (e.g., a broad -OH stretch from a carboxylic acid impurity).

  • Comparison to a Reference Standard: Overlaying the spectrum of a sample with that of a known pure reference standard is a powerful method for confirming identity and detecting deviations that may indicate impurities.

Expected FTIR Absorption Bands

Table 3: Key FTIR Absorption Bands for Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200 - 2800 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (ester)~1740
N-H bend (amine salt)~1600
C=C stretch (aromatic)1600 - 1450
C-O stretch (ester)1300 - 1000
C-I stretch600 - 500
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected values.

    • Compare the spectrum to a reference spectrum of a pure standard, if available. Note any additional or missing peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic validation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride purity.

Spectroscopic Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Purity Assessment Sample Sample NMR NMR Sample->NMR MS MS Sample->MS FTIR FTIR Sample->FTIR Data_Analysis Data Analysis & Comparison to Reference NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Integrated workflow for spectroscopic purity validation.

Comparative Summary and Conclusion

The spectroscopic validation of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride purity is a critical step in ensuring its quality and suitability for its intended application. A combination of NMR, MS, and FTIR spectroscopy provides a robust and comprehensive analytical strategy.

Table 4: Comparison of Spectroscopic Techniques for Purity Validation

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed structural information, connectivity, quantitative analysisHighly specific, quantitative, excellent for structural elucidationLower sensitivity than MS, can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, excellent for identifying unknown impuritiesIsomers are often indistinguishable, not inherently quantitative
FTIR Spectroscopy Functional group identificationRapid, non-destructive, good for quick identity checksLow specificity for complex mixtures, not quantitative

References

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Safety Operating Guide

Navigating the Safe Handling of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, in-depth technical procedures for the safe handling and disposal of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, grounding our recommendations in established safety standards and the specific chemical properties of this compound.

Hazard Assessment: Understanding the Compound

  • Core Structure: The parent compound, 2-Amino-3-(2-iodophenyl)propanoic acid, is classified as toxic if swallowed[1]. This immediately signals the need for stringent measures to prevent ingestion.

  • Hydrochloride Salt: The presence of the hydrochloride salt means the compound is acidic. Strong inorganic acids are corrosive and can cause severe skin burns and eye damage upon contact[2][3].

  • Iodinated Phenyl Group: Iodinated organic compounds require special consideration for disposal to avoid environmental contamination[4][5].

  • Physical Form: As a solid, the primary exposure risks are through inhalation of dust particles and accidental ingestion or skin contact.

Given these characteristics, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is a necessity dictated by the principles of chemical hygiene and regulatory standards like the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[6][7].

Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense

The selection of PPE is the final and critical barrier between a researcher and potential chemical exposure.[8][9] The following protocol is designed to provide robust protection during the handling of Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride.

Eye and Face Protection
  • Mandatory: Chemical splash goggles are required for all procedures involving this compound. They offer superior protection against splashes and airborne particles compared to standard safety glasses.[10] Ensure your goggles are marked with "Z87" to signify they meet the American National Standards Institute (ANSI) Z87.1 standard.[10]

  • Enhanced Protection: When handling larger quantities (e.g., >50g) or when there is a significant splash risk (e.g., during dissolution in a large volume of solvent), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and should always be supplemented by primary eye protection.[10]

Hand Protection
  • Glove Selection: Nitrile gloves are the recommended choice for handling this compound. They provide good resistance to a wide range of chemicals, including acids and organic solvents. Always consult the glove manufacturer's compatibility chart for specific chemicals you are using.[2]

  • Glove Practice:

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Use a double-gloving technique, especially when handling concentrated solutions or for prolonged procedures. This provides an additional layer of protection in case the outer glove is compromised.

    • Remove gloves immediately if you suspect contamination. Wash your hands thoroughly with soap and water after removing gloves.[3]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect your skin and personal clothing from spills.[10]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[10]

  • For Large Quantities: When handling larger amounts of the compound, consider using a chemical-resistant apron over your lab coat for an additional layer of protection.[9][11]

Respiratory Protection
  • Engineering Controls First: The primary method for controlling exposure to airborne hazards is through engineering controls, such as a certified chemical fume hood.[6][12] All weighing and handling of the solid form of this compound should be performed within a fume hood to minimize inhalation of dust particles.

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large-scale spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with an acid gas cartridge and a P100 particulate filter would be appropriate.[2][13] It is a regulatory requirement that all personnel required to wear a respirator must be part of a respiratory protection program, which includes training and fit-testing.[2]

Operational and Disposal Plans

A seamless integration of safety into your workflow is the hallmark of a well-run laboratory.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Dissolution: When dissolving the compound, add it slowly to the solvent. If diluting an acidic solution, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[3]

  • Post-Handling: After the procedure, wipe down the work area with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly.

Waste Disposal Plan
  • Segregation: All waste containing Methyl 2-amino-3-(2-iodophenyl)propanoate Hydrochloride, including contaminated gloves, weigh boats, and paper towels, must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.[14]

  • Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain, as iodinated compounds can harm aquatic life.[15]

  • Decontamination of Glassware: Rinse contaminated glassware three times with a suitable solvent. The first rinse should be collected as hazardous waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[15]

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid (<50g) Chemical Splash GogglesNitrile Gloves (Single Pair)Lab Coat, Full-Length Pants, Closed-Toe ShoesNot required if in a fume hood
Handling Solutions/Reactions Chemical Splash GogglesNitrile Gloves (Double Pair Recommended)Lab Coat, Full-Length Pants, Closed-Toe ShoesNot required if in a fume hood
Handling Large Quantities (>50g) Goggles and Face ShieldNitrile Gloves (Double Pair)Chemical-Resistant Apron over Lab CoatRecommended to use a NIOSH-approved respirator
Spill Cleanup Goggles and Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Suit or ApronNIOSH-approved respirator with appropriate cartridges

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling Methyl 2-amino-3-(2-iodophenyl)propanoate HCl fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood solid_or_liquid Is the compound in solid or liquid form? fume_hood->solid_or_liquid Yes respirator Consult EHS: Respirator may be required fume_hood->respirator No quantity Handling >50g or significant splash risk? solid_or_liquid->quantity ppe_base Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe shoes quantity->ppe_base No ppe_enhanced_face Add Face Shield quantity->ppe_enhanced_face Yes end_ppe Proceed with work ppe_base->end_ppe ppe_enhanced_body Add Chemical-Resistant Apron ppe_enhanced_face->ppe_enhanced_body ppe_enhanced_body->ppe_base

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these rigorous safety protocols, you can ensure a secure laboratory environment, protect your personnel from potential hazards, and maintain the highest standards of scientific integrity.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
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  • Safety Data Sheet - BroadPharm. (2026, February 11).
  • Laboratories - Standards | Occupational Safety and Health Administration.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.